Fmoc-lys(fmoc)-opfp
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVHZCPMVZYQG-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692815 | |
| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132990-14-8 | |
| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Fmoc-Lys(Fmoc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties of Nα,Nε-di-Fmoc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp), a critical reagent in the field of peptide chemistry, particularly for the synthesis of complex branched peptides. Due to the limited availability of specific quantitative data for the pentafluorophenyl (OPfp) ester form in publicly accessible literature, this guide also includes data for its immediate precursor, Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), to provide a comprehensive understanding of this important lysine derivative.
Core Chemical Properties
This compound is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups, and the carboxyl group is activated as a pentafluorophenyl ester. This dual protection and activation strategy makes it a valuable building block for introducing lysine residues into a peptide sequence, especially for creating branched structures. The OPfp ester is a highly reactive leaving group that facilitates efficient peptide bond formation.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | Fmoc-Lys(Fmoc)-OH |
| Synonyms | N-α,ε-di-Fmoc-L-lysine pentafluorophenyl ester[1] | Nα,Nε-di-Fmoc-L-lysine |
| CAS Number | 132990-14-8[1] | 78081-87-5 |
| Molecular Formula | C42H33F5N2O6[1] | C36H34N2O6 |
| Molecular Weight | 756.7 g/mol [1] | 590.67 g/mol [2] |
| Appearance | Data not available | White to off-white powder |
| Melting Point | Data not available | 130 - 141 °C |
| Solubility | Data not available | Soluble in DMF |
| Purity (HPLC) | Data not available | ≥98% |
| Optical Rotation | Data not available | [a]D20 = -8 ±2° (c=2 in DMF) |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly for the construction of branched peptides. The following protocol is adapted from a method for synthesizing a tetra-branched multiple antigenic peptide (MAP) using the corresponding Fmoc-Lys(Fmoc)-OH building block on a Rink Amide resin, which would be subsequently activated in situ or used as the pre-activated OPfp ester.[3]
Synthesis of a Tetra-Branched Peptide Scaffold
1. Resin Preparation and First Amino Acid Coupling:
-
TentaGel R Rink Amide resin is utilized as the solid support.
-
The first Fmoc-Lys(Fmoc)-OH is anchored to the resin. This is achieved using 4 equivalents of Fmoc-Lys(Fmoc)-OH, 3.8 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 4 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole), and 7.2 equivalents of DIPEA (N,N-Diisopropylethylamine).
-
The coupling reaction is performed at 75°C for 10 minutes using microwave irradiation.[3]
-
The resin is then washed sequentially with NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), and DMF (Dimethylformamide).[3]
2. Fmoc Deprotection:
-
The two Fmoc protecting groups on the lysine residue are removed to expose both the α-amino and ε-amino groups.
-
This is achieved by treating the resin with a solution of 20% piperidine in DMF. The deprotection is carried out in two stages: first with a 2:3 mixture of piperidine-DMF for 3 minutes, followed by a 1:4 mixture for 15 minutes at room temperature.[3] For the synthesis of a MAP peptide, an additional deprotection step with 1:4 piperidine-DMF for 15 minutes is performed.[3]
3. Peptide Chain Elongation:
-
With both amino groups of the lysine now free, two peptide chains can be synthesized simultaneously from this branching point.
-
Subsequent Fmoc-protected amino acids are coupled to these free amines.
-
For a standard coupling cycle, 5.2 equivalents of the Fmoc-amino acid, 5.2 equivalents of HOAt, and 5.0 equivalents of HBTU are dissolved in DMF. 9.38 equivalents of DIPEA in NMP are then added to the resin.[3]
-
This cycle of deprotection and coupling is repeated to elongate the peptide chains to the desired length.
4. Cleavage and Purification:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide is analyzed by mass spectrometry to confirm its identity and purity.[3]
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of a branched peptide using a di-Fmoc-lysine building block.
References
Synthesis of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester, a critical building block in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers in the successful preparation and application of this important reagent.
Introduction
Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid is activated as a pentafluorophenyl (Pfp) ester. This arrangement offers an activated building block for efficient peptide bond formation, particularly in the synthesis of peptides with modified or branched structures at the lysine side chain. The use of the highly reactive Pfp ester facilitates rapid and efficient coupling reactions, minimizing the risk of racemization.
Synthetic Pathway
The synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester is a two-step process. The first step involves the exhaustive Fmoc protection of L-lysine to yield Nα,Nε-bis-Fmoc-L-lysine. The second step is the esterification of the carboxylic acid group with pentafluorophenol to produce the final active ester.
Experimental Protocols
Synthesis of Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)
This protocol is adapted from standard procedures for the Fmoc protection of amino acids.
Materials:
-
L-Lysine hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-Lysine hydrochloride (1 equivalent) in a 10% sodium bicarbonate solution in water.
-
To this solution, add a solution of Fmoc-Cl (2.2 equivalents) in dioxane dropwise with vigorous stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0-5 °C.
-
A white precipitate of Nα,Nε-bis-Fmoc-L-lysine will form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Synthesis of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester
This protocol utilizes a dicyclohexylcarbodiimide (DCC) mediated esterification.
Materials:
-
Nα,Nε-bis-Fmoc-L-lysine
-
Pentafluorophenol (PFP)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Dicyclohexylurea (DCU)
Procedure:
-
Dissolve Nα,Nε-bis-Fmoc-L-lysine (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethyl acetate and purify by recrystallization from an ethyl acetate/hexane mixture.
-
Collect the crystalline product by filtration and dry under vacuum.
Data Presentation
Physicochemical Properties of Nα,Nε-bis-Fmoc-L-lysine
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][2] |
| Molecular Weight | 590.67 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 130 - 141 °C | [1] |
| Optical Rotation | [α]²⁰D = -8 ± 2° (c=2 in DMF) | [1] |
| Purity (HPLC) | ≥ 99.5% | [1] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4][5] |
Expected Physicochemical Properties of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester
| Property | Expected Value |
| Molecular Formula | C₄₂H₃₃F₅N₂O₆ |
| Molecular Weight | 756.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | > 98% |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester. The provided protocols and data are intended to assist researchers in the efficient production of this valuable reagent for advanced peptide synthesis and drug development applications. Adherence to standard laboratory safety practices is essential when handling the reagents and solvents described.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nalpha,Nepsilon-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 78081-87-5 | TCI AMERICA [tcichemicals.com]
- 3. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]
- 4. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. FMOC-LYS(ALOC)-OH CAS#: 146982-27-6 [chemicalbook.com]
The Guardian of the Chain: An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target-specific peptides. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a mild and efficient method for the temporary protection of the α-amino group of amino acids. This technical guide delves into the core mechanism of action of the Fmoc protecting group, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
The Chemistry of Protection and Deprotection
The utility of the Fmoc group lies in its unique base-lability, which allows for its selective removal under conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin.[1] This orthogonality is a key advantage of the Fmoc/tBu (tert-butyl) strategy in SPPS.[2]
The Deprotection Mechanism: An E1cB Elimination Pathway
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[3][4] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, typically a secondary amine like piperidine.[3][4] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion.[3]
The subsequent steps involve the elimination of the carbamate to form a highly reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide and the deprotected N-terminal amine of the peptide chain.[3][5]
The secondary amine used for deprotection, such as piperidine, also serves a crucial secondary role as a scavenger for the liberated dibenzofulvene.[3] It reacts with DBF to form a stable adduct, preventing the highly electrophilic DBF from undergoing side reactions with the deprotected peptide chain.[3]
Quantitative Data on Fmoc Deprotection
The efficiency and speed of Fmoc deprotection are influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of Fmoc-Val-OH Deprotection with Various Amine Bases in DMF
| Amine Base | Concentration | Half-life (t1/2) |
| Piperidine | 20% | 6 seconds[3] |
| Piperidine | 5% | 20 seconds[3] |
| Morpholine | 50% | 1 minute[3] |
| Dicyclohexylamine | 50% | 35 minutes[3] |
| Diisopropylethylamine | 50% | 10 hours[3] |
Table 2: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF
| Piperidine Concentration | Time (minutes) | Fmoc Removal (%) |
| 1% | 1 | 33.4[6][7] |
| 1% | 3 | 49.6[6][7] |
| 2% | 1 | 12.9[6][7] |
| 2% | 3 | 63.3[6][7] |
| 2% | 5 | 87.9[6][7] |
| 5% | 3 | >99[6][7] |
| 20% | 3 | >99[6] |
Table 3: Deprotection Kinetics of Fmoc-Amino Acids with Different Reagents
| Amino Acid | Deprotection Reagent | Time (minutes) | Deprotection Efficiency (%) |
| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine in DMF | 3 | ~80 |
| 7 | >95 | ||
| 10 | >95 | ||
| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80 |
| 7 | >95 | ||
| 10 | >95 | ||
| Fmoc-L-Leucine-OH | 10% Piperazine in 9:1 DMF/Ethanol | 3 | ~70 |
| 7 | >95 | ||
| 10 | >95 | ||
| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine in DMF | 3 | ~60 |
| 7 | ~85 | ||
| 10 | >95 | ||
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 3 | ~65 |
| 7 | ~90 | ||
| 10 | >95 | ||
| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine in 9:1 DMF/Ethanol | 3 | ~50 |
| 7 | ~80 | ||
| 10 | >95 |
Data adapted from a study by Góngora-Benítez et al. (2014).[8]
Experimental Protocols for Fmoc-Based Solid-Phase Peptide Synthesis
The following protocols provide a generalized framework for manual Fmoc-SPPS. Automated synthesizers follow a similar series of steps.
Resin Preparation
-
Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour in a reaction vessel.[9]
First Amino Acid Loading (Example with Wang Resin)
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add an activating base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents relative to the amino acid).
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine/DCM mixture.
Iterative Peptide Elongation Cycle
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and an activating base (e.g., DIEA, collidine) in DMF.[9][11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[10]
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
The reaction time is typically 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation Strategies
While the Fmoc strategy is robust, several side reactions can occur, impacting the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions.[10] This can lead to racemization and the formation of β-aspartyl peptides. The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help minimize this side reaction.[10]
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[6] Synthesizing on sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[6]
-
Racemization: While generally low with standard coupling reagents, some amino acids, such as histidine and cysteine, are more susceptible to racemization during activation. The use of additive coupling reagents like HOBt or Oxyma can help to suppress racemization.
-
Incomplete Deprotection or Coupling: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and deletion sequences.[6] Using specialized resins, chaotropic salts, or microwave-assisted synthesis can help to disrupt aggregation.[6]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide synthesis, enabling the efficient and reliable production of complex peptides. A thorough understanding of its mechanism of action, reaction kinetics, and potential side reactions is crucial for optimizing synthesis protocols and achieving high-purity peptides for research, diagnostics, and therapeutic applications. By carefully selecting reagents and reaction conditions, researchers can harness the full potential of the Fmoc strategy to advance the frontiers of peptide science.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic assembly of amino acids to forge peptides with precise sequences and functionalities lies at the heart of numerous scientific endeavors, from fundamental biological research to the development of novel therapeutics. Among the methodologies developed for this purpose, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy. Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and broad compatibility with a diverse array of amino acid building blocks, including those with post-translational modifications.[1][]
This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for key synthetic steps, a summary of critical quantitative data, and a discussion of common challenges and solutions.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-based SPPS is predicated on an orthogonal protection strategy, where the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the resin linker are labile to an acid.[3][4] This fundamental principle allows for the selective deprotection and coupling of amino acids in a stepwise manner, building the peptide chain from the C-terminus to the N-terminus on an insoluble solid support.
The synthesis cycle consists of two primary steps:
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The reaction proceeds via a β-elimination mechanism, generating a free N-terminal amine on the growing peptide chain and releasing dibenzofulvene (DBF), which is subsequently scavenged by piperidine to form a stable adduct.[5]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the free N-terminal amine of the resin-bound peptide. This amide bond formation is facilitated by a variety of coupling reagents.
These two steps are repeated for each amino acid in the desired sequence. The process is followed by washing steps to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[6]
Key Advantages of the Fmoc Strategy
The prevalence of Fmoc chemistry in peptide synthesis can be attributed to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy:
-
Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repetitive use of strong acids required in Boc chemistry, which can degrade sensitive peptide sequences.[1][]
-
Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, preventing their premature removal during the synthesis cycles.[][3]
-
Compatibility with Sensitive Residues: Fmoc chemistry is particularly well-suited for the synthesis of peptides containing sensitive amino acids, such as those with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[1]
-
Amenability to Automation: The reaction conditions are compatible with a wide range of automated synthesizers, and the release of the UV-active dibenzofulvene-piperidine adduct during deprotection allows for real-time monitoring of the reaction progress.[1][7]
-
Reduced Side Reactions: The milder conditions generally lead to fewer side reactions compared to the strong acid treatments in Boc chemistry.[]
Quantitative Data in Fmoc SPPS
The efficiency of each step in Fmoc SPPS is critical for the successful synthesis of the target peptide, especially for long sequences. The following tables summarize key quantitative data related to coupling efficiency, deprotection times, and expected yields.
Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS
| Coupling Reagent | Description | Relative Coupling Efficiency | Racemization Risk | Notes |
| HBTU/TBTU | Aminium/Uronium salt-based | High | Low to Moderate | Widely used, efficient and reliable for most couplings.[8] |
| HATU | Aminium salt-based with HOAt | Very High | Low | Particularly effective for sterically hindered amino acids and difficult couplings.[9] |
| HCTU | Aminium salt-based with 6-Cl-HOBt | High | Low | A cost-effective alternative to HATU with comparable efficiency in many cases.[9] |
| DIC/HOBt | Carbodiimide/Benzotriazole | Moderate to High | Low | A classic and cost-effective combination, though the DCU byproduct can be insoluble.[8][10] |
| PyBOP | Phosphonium salt-based | High | Low | Good for hindered couplings, but can be more expensive.[11] |
| COMU | Uronium salt-based with OxymaPure | Very High | Very Low | A newer generation reagent with high efficiency and reduced risk of side reactions.[9] |
Table 2: Typical Fmoc Deprotection Times with 20% Piperidine in DMF
| Fmoc-Amino Acid | Deprotection Half-life (t1/2) | Time for >99.9% Deprotection | Notes |
| Fmoc-Gly-OH | ~6 seconds | ~1.5 minutes | Generally fast and straightforward. |
| Fmoc-Ala-OH | ~7 seconds | ~1.5 minutes | Similar to Glycine.[12] |
| Fmoc-Val-OH | ~7 seconds | ~1.5 minutes | [12] |
| Fmoc-Leu-OH | Fast | < 5 minutes | Generally not problematic.[13] |
| Fmoc-Ile-OH | Slower | 5 - 10 minutes | Steric hindrance can slow deprotection. |
| Fmoc-Phe-OH | Fast | < 5 minutes | Generally not problematic. |
| Fmoc-Pro-OH | Fast | < 5 minutes | Generally not problematic. |
| Fmoc-Ser(tBu)-OH | Moderate | 5 - 10 minutes | |
| Fmoc-Thr(tBu)-OH | Slower | 10 - 20 minutes | Steric hindrance from the side chain and protecting group. |
| Fmoc-Asp(OtBu)-OH | Moderate | 5 - 10 minutes | Risk of aspartimide formation with prolonged base exposure. |
| Fmoc-Glu(OtBu)-OH | Moderate | 5 - 10 minutes | |
| Fmoc-Asn(Trt)-OH | Slower | 10 - 20 minutes | Steric hindrance and potential for side reactions. |
| Fmoc-Gln(Trt)-OH | Slower | 10 - 20 minutes | Steric hindrance and potential for side reactions. |
| Fmoc-Lys(Boc)-OH | Fast | < 5 minutes | Generally not problematic. |
| Fmoc-Arg(Pbf)-OH | Slower | 10 - 20 minutes | Steric hindrance from the bulky Pbf group.[13] |
| Fmoc-His(Trt)-OH | Moderate | 5 - 15 minutes | Risk of racemization. |
| Fmoc-Cys(Trt)-OH | Moderate | 5 - 15 minutes | Risk of racemization and other side reactions. |
| Fmoc-Met-OH | Fast | < 5 minutes | Risk of oxidation. |
| Fmoc-Trp(Boc)-OH | Moderate | 5 - 10 minutes | The indole side chain can be sensitive. |
| Fmoc-Tyr(tBu)-OH | Fast | < 5 minutes | Generally not problematic. |
Note: Deprotection times can be influenced by factors such as resin type, peptide sequence (aggregation), and solvent quality.
Table 3: Theoretical Overall Yield as a Function of Per-Step Efficiency and Peptide Length
| Peptide Length (Amino Acids) | 98% Per-Step Yield | 99% Per-Step Yield | 99.5% Per-Step Yield | 99.9% Per-Step Yield |
| 10 | 81.7% | 90.4% | 95.1% | 99.0% |
| 20 | 66.8% | 81.8% | 90.5% | 98.0% |
| 30 | 54.6% | 74.0% | 86.2% | 97.0% |
| 40 | 44.6% | 67.0% | 82.1% | 96.1% |
| 50 | 36.4% | 60.5% | 78.2% | 95.1% |
| 70 | 24.5% | 49.5% | 70.4% | 93.2% |
| 100 | 13.3% | 36.6% | 60.6% | 90.5% |
This table illustrates the critical importance of achieving near-quantitative yields at each deprotection and coupling step, especially for the synthesis of long peptides.[14]
Experimental Protocols
The following are detailed methodologies for the key steps in Fmoc-SPPS. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and available instrumentation.
Resin Swelling and Preparation
-
Objective: To swell the solid support to ensure optimal accessibility of the reactive sites.
-
Procedure:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add a suitable solvent, typically DMF or dichloromethane (DCM), to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent.
-
Fmoc Deprotection
-
Objective: To remove the Nα-Fmoc protecting group from the resin-bound amino acid or peptide.
-
Reagents: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Wash the resin with DMF (3 x 1 min).
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for a specified time (typically 5-20 minutes, see Table 2). For difficult deprotections, a two-step treatment (e.g., 2 min followed by a fresh solution for 10 min) can be employed.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling
-
Objective: To form a peptide bond between the activated Fmoc-amino acid and the free N-terminal amine on the resin.
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents)
-
Solvent (DMF)
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in DMF.
-
Add the base (DIPEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Monitoring Reaction Completion
-
Objective: To ensure that the deprotection and coupling reactions have gone to completion.
-
Methods:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test for the presence of primary amines. A blue color indicates an incomplete coupling, while a yellow/colorless result suggests completion. This test is not suitable for N-terminal proline.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: A colorimetric test for primary amines that gives a red color in their presence.
-
UV Monitoring of Fmoc Deprotection: The concentration of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be measured spectrophotometrically at ~301 nm to quantify the extent of Fmoc removal.[7][15]
-
Cleavage and Final Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
-
Reagents: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to trap the reactive cationic species generated during deprotection.
-
Common Cleavage Cocktails:
-
Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) - A robust cocktail for peptides containing multiple sensitive residues.[16]
-
TFA/TIS/Water (95:2.5:2.5): A standard and less odorous cocktail suitable for many peptides.[16][17]
-
TFA/DCM (various ratios): Used for cleavage from very acid-labile resins to obtain protected peptide fragments.
-
-
Procedure:
-
Wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 1-4 hours, depending on the peptide sequence and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Mandatory Visualizations
Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection by Piperidine
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Final Cleavage and Deprotection Workflow
Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.
Common Challenges and Mitigation Strategies
Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and addressing these potential issues is crucial for successful peptide synthesis.
Peptide Aggregation
During synthesis, the growing peptide chain can adopt secondary structures (e.g., β-sheets) that lead to inter-chain aggregation. This can hinder the accessibility of the N-terminus, leading to incomplete deprotection and coupling reactions.
Mitigation Strategies:
-
"Difficult" Sequences: For sequences prone to aggregation, special techniques may be required.[18][19][20]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures.[21][22]
-
Pseudoprolines and Dmb-Dipeptides: Incorporating pseudoproline dipeptides or Dmb (2,4-dimethoxybenzyl)-protected amino acids can disrupt the regular backbone hydrogen bonding that leads to aggregation.[1][20][21]
-
Elevated Temperature: Performing couplings at a higher temperature can help to reduce aggregation.[22]
Side Reactions
Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly when followed by small amino acids like glycine. This can lead to racemization and the formation of β-aspartyl peptides.
-
Mitigation: Using protecting groups on the Asp side chain that are more sterically hindering or employing specific coupling additives can reduce this side reaction. The addition of HOBt to the piperidine deprotection solution has also been shown to be beneficial.[10]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is particularly prevalent with proline as the second amino acid.
-
Mitigation: Using a more acid-labile resin (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a pre-formed dipeptide can minimize this side reaction.
-
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of its stereochemical integrity (racemization). Histidine and cysteine are particularly prone to racemization.
Conclusion
Fmoc chemistry has revolutionized the field of peptide synthesis, providing a robust, versatile, and relatively mild methodology for the construction of a vast array of peptides. Its amenability to automation has further solidified its position as the cornerstone of modern peptide science. A thorough understanding of the core principles, careful optimization of reaction conditions, and awareness of potential challenges are paramount for researchers, scientists, and drug development professionals to successfully harness the power of Fmoc chemistry in their pursuit of novel and impactful peptide-based discoveries.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. bachem.com [bachem.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Bot Detection [iris-biotech.de]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. peptide.com [peptide.com]
- 22. Bot Detection [iris-biotech.de]
Methodological & Application
Application Notes and Protocols for Fmoc-Lys(Fmoc)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Fmoc)-OPfp, or Nα,Nε-bis(fluorenylmethyloxycarbonyl)-L-lysine pentafluorophenyl ester, is a specialized amino acid derivative crucial for the synthesis of branched peptides and other complex peptide architectures via solid-phase peptide synthesis (SPPS). The strategic placement of two Fmoc protecting groups on both the α- and ε-amino groups of the lysine residue allows for the creation of a branching point in a peptide sequence. The pentafluorophenyl (Pfp) ester provides a pre-activated carboxyl group, facilitating efficient coupling without the need for additional coupling reagents, thereby streamlining the synthesis process and minimizing side reactions.
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS.
Key Applications
The primary application of this compound is in the synthesis of branched peptides . These structures are of significant interest in various fields:
-
Vaccine Development: Multiple antigenic peptides (MAPs) can be synthesized, presenting multiple copies of an epitope to the immune system, which can elicit a stronger immune response.
-
Drug Delivery: Branched peptides can serve as carriers for drugs, enhancing their solubility, stability, and cellular uptake.
-
Biomaterial Science: The formation of hydrogels and other biomaterials can be directed by the self-assembly of branched peptides.
-
Diagnostics: Branched structures can be used to create highly sensitive diagnostic probes by multivalently displaying binding motifs.
Orthogonal Protection Strategy
The utility of this compound lies in its orthogonal protection scheme. In the context of SPPS, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. With this compound, both amino groups are protected by the base-labile Fmoc group. After coupling this residue to the growing peptide chain, both Fmoc groups can be removed simultaneously using a piperidine solution, exposing two primary amines. This allows for the subsequent elongation of two new peptide chains from the lysine side chain and the main peptide backbone, creating a branched structure.
If a more complex, multi-level branching is desired, other lysine derivatives with orthogonal protecting groups on the side chain, such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Dde)-OH, can be incorporated elsewhere in the sequence.[1][2] The Boc group is acid-labile, while the Dde group is removed with hydrazine, providing further control over the synthesis.[1]
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the manual synthesis of a simple tetra-branched peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the Kaiser test is negative, wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear portion of the peptide.
-
Incorporation of the Branching Point:
-
After the final linear amino acid has been coupled and its Fmoc group removed (as in step 2), wash the resin thoroughly.
-
Dissolve this compound (2 equivalents) in DMF. Note: No additional coupling reagents are needed due to the pre-activated OPfp ester.[3]
-
Add the this compound solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Once coupling is complete, wash the resin as in step 2.
-
-
Simultaneous Deprotection of Both Fmoc Groups:
-
Treat the resin with 20% piperidine in DMF as described in step 2 to remove both Fmoc groups from the lysine residue. This will expose two free amino groups (the α-amino and ε-amino groups).
-
-
Synthesis of the Branches:
-
Divide the resin into two equal portions if different peptide branches are desired, or proceed with the entire batch for identical branches.
-
Couple the next Fmoc-amino acid to both free amino groups simultaneously by repeating the coupling procedure (step 3), using double the equivalents of reagents relative to the initial resin loading.
-
Continue the chain elongation for the branches by repeating steps 2 and 3 until the desired sequences are synthesized.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The choice of coupling method can significantly impact the efficiency of peptide synthesis. While this compound offers the advantage of being pre-activated, understanding the relative performance of common coupling reagents is beneficial for other steps in the synthesis.
| Coupling Reagent | Typical Reaction Time | Relative Coupling Efficiency | Notes |
| HBTU/HOBt/DIPEA | 1-2 hours | High | A very common and effective coupling cocktail. |
| HATU/HOAt/DIPEA | 30-60 minutes | Very High | Often used for difficult couplings, including sterically hindered amino acids. |
| DIC/HOBt | 1-3 hours | High | A cost-effective option, though the DCU byproduct needs to be filtered if used in solution phase. |
| Fmoc-AA-OPfp | 2-4 hours | High | Pre-activated ester, simplifies the coupling step by eliminating the need for additional reagents.[3] |
This table provides a general comparison; optimal conditions may vary depending on the specific peptide sequence and synthesis scale.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a branched peptide using this compound.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection strategies for lysine in solid-phase peptide synthesis.
References
Application Notes and Protocols: Incorporation of Fmoc-Lys(Fmoc)-OPfp for Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, such as branched or labeled peptides, requires a sophisticated strategy of orthogonal protecting groups to selectively unmask specific reactive sites. Fmoc-Lys(Fmoc)-OPfp (Nα,Nε-bis(9-fluorenylmethoxycarbonyl) L-lysine pentafluorophenyl ester) is a key building block for introducing a branching point in a peptide sequence. Both the alpha-amino and epsilon-amino groups of the lysine are protected with the base-labile Fmoc group, while the carboxyl group is activated as a highly reactive pentafluorophenyl (Pfp) ester. This activation facilitates rapid and efficient coupling to the growing peptide chain.[1][2] The subsequent selective deprotection of the α-Fmoc group allows for the continuation of the linear peptide chain, followed by the later removal of the ε-Fmoc group to enable the synthesis of a second peptide chain from the lysine side chain.
This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and outlines the critical steps for selective deprotection.
Data Presentation
The efficiency of each step in the incorporation of this compound is crucial for the successful synthesis of the target branched peptide. The following table summarizes the expected quantitative data for each key reaction, based on typical yields in Fmoc-based solid-phase peptide synthesis.[3][4][5]
| Step | Parameter | Typical Value | Notes |
| 1. Coupling | Coupling Efficiency of this compound | >99% | The use of a pentafluorophenyl (Pfp) active ester ensures a high coupling yield due to its high reactivity. Reaction can be monitored by a Kaiser test. |
| 2. α-Fmoc Deprotection | Selective Nα-Fmoc Removal | >95% | This is a critical step and may require optimization. Mild conditions are necessary to prevent premature deprotection of the Nε-Fmoc group. |
| 3. Peptide Chain Elongation | Per-cycle Coupling Efficiency | >99% | Standard Fmoc-SPPS coupling efficiency. |
| 4. ε-Fmoc Deprotection | Nε-Fmoc Removal | >98% | Standard Fmoc deprotection conditions can be used once the α-amino group is protected as part of the elongated peptide chain. |
| 5. Branch Synthesis | Per-cycle Coupling Efficiency | >99% | Standard Fmoc-SPPS coupling efficiency for the synthesis of the peptide branch. |
| Overall Process | Final Purity of Branched Peptide (after purification) | >95% | Dependent on the success of all preceding steps and the efficiency of the final purification. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin, 100-200 mesh)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., N,N-Diisopropylethylamine (DIPEA), Piperidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis - Incorporation of this compound
This protocol describes the steps for coupling this compound to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
N-terminal Fmoc Deprotection of the Growing Chain:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Dissolve 1.5 equivalents of this compound in DMF.
-
Add the solution to the reaction vessel containing the deprotected resin.
-
Add 3 equivalents of DIPEA.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The high reactivity of the OPfp ester may allow for shorter coupling times.[1]
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol 2: Selective Nα-Fmoc Deprotection
This step is critical for differentiating between the two Fmoc groups. The Nα-Fmoc group is generally more labile than the Nε-Fmoc group. Milder deprotection conditions are therefore proposed. Note: Optimization of these conditions may be necessary depending on the specific peptide sequence.
-
Mild Nα-Fmoc Deprotection:
-
Prepare a solution of 5% piperidine in DMF.
-
Treat the resin with the 5% piperidine solution for 5-10 minutes at room temperature.
-
Drain the solution and wash the resin immediately with DMF.
-
Repeat the treatment with 5% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Alternative Mild Deprotection: A solution of 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF can also be explored for a shorter duration (e.g., 2 x 2 minutes).
-
-
Monitoring Selective Deprotection: It is highly recommended to cleave a small sample of the resin after this step to verify the selective removal of the α-Fmoc group by mass spectrometry.
Protocol 3: Peptide Chain Elongation from the α-Amino Group
-
Following the selective α-Fmoc deprotection, continue the synthesis of the linear peptide chain using standard Fmoc-SPPS protocols (coupling and deprotection cycles) for the desired sequence.
Protocol 4: Nε-Fmoc Deprotection for Branching
Once the linear peptide chain is synthesized and the N-terminus is protected (e.g., with an acetyl group or the final Fmoc-amino acid), the ε-amino group of the incorporated lysine can be deprotected.
-
Nε-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Synthesis of the Peptide Branch:
-
Proceed with the synthesis of the second peptide chain (the branch) from the newly deprotected ε-amino group using standard Fmoc-SPPS protocols.
-
Protocol 5: Cleavage and Deprotection
-
After completion of the synthesis of both peptide chains, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for branched peptide synthesis using this compound.
Caption: Logical relationship of this compound properties and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Lys(Fmoc)-OPfp
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp) in the synthesis of cyclic peptides. The focus is on leveraging this reagent for the formation of lactam-bridged cyclic peptides through side-chain to side-chain or head-to-side-chain cyclization strategies.
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor binding affinity and selectivity, and better conformational rigidity. The formation of a lactam bridge, an amide bond between the side-chains of a basic and an acidic amino acid, is a common and effective strategy for peptide cyclization. This compound is a specialized reagent designed to facilitate such cyclizations. The pentafluorophenyl (Pfp) ester provides a highly activated carboxyl group for efficient amide bond formation, while the two fluorenylmethoxycarbonyl (Fmoc) groups on the α- and ε-amines of lysine allow for orthogonal protection strategies, which are critical for selective cyclization.
The primary challenge and key to the successful use of a di-Fmoc-lysine derivative lies in the selective deprotection of one Fmoc group while the other remains intact. This allows for the specific formation of the desired amide bond. While standard Fmoc deprotection with piperidine would remove both groups, specific, milder conditions are required to achieve selectivity. This protocol outlines a strategy that employs a milder base to selectively remove the more accessible Nα-Fmoc group, followed by peptide elongation, and then a standard deprotection to reveal the Nε-amine for cyclization.
Application 1: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol describes the synthesis of a cyclic peptide with a lactam bridge between the side chain of a lysine residue and the side chain of an aspartic acid residue. The key steps involve the synthesis of the linear peptide on a solid support, selective deprotection of the amino and carboxyl side chains, and on-resin cyclization.
Experimental Protocol
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Fmoc)-OH)
-
This compound
-
Coupling reagents: HCTU (or HATU/HBTU), DIPEA (or DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Selective Nα-Fmoc deprotection solution: 1% DBU in DMF
-
Allyl deprotection solution: Pd(PPh₃)₄ in DCM/AcOH/NMM (37:2:1)
-
Solvents: DMF, DCM, NMP, Ether
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid using HCTU and DIPEA in DMF for 2 hours.
-
-
Linear Peptide Synthesis: Continue the synthesis of the linear peptide sequence using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Fmoc)-OH at the desired positions.
-
Selective Nα-Fmoc Deprotection of Lysine:
-
Following the coupling of Fmoc-Lys(Fmoc)-OH, treat the resin with 1% DBU in DMF (3 x 2 min) to selectively remove the Nα-Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Continue the peptide synthesis from the newly deprotected α-amino group of the lysine residue.
-
N-terminal Fmoc Deprotection: Once the full linear peptide is assembled, remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Selective Side-Chain Deprotection:
-
Asp(OAll) Deprotection: Treat the resin with a solution of Pd(PPh₃)₄ in DCM/AcOH/NMM for 2 hours to remove the allyl protecting group from the aspartic acid side chain.
-
Lys(Fmoc) Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the lysine side chain.
-
-
On-Resin Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of HCTU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Quantitative Data Summary
| Step | Reagent/Conditions | Typical Yield/Purity |
| Linear Peptide Synthesis | Standard Fmoc-SPPS | >95% crude purity |
| On-Resin Cyclization | HCTU/DIPEA in DMF | 60-80% cyclization |
| Final Purified Yield | After RP-HPLC | 15-30% overall yield |
Note: Yields are sequence-dependent and may require optimization.
Application 2: Head-to-Side-Chain Cyclization using this compound
This protocol outlines the synthesis of a head-to-side-chain cyclic peptide, where the C-terminal carboxyl group is cyclized with the ε-amino group of a lysine residue within the peptide sequence. This strategy is particularly useful when the C-terminus of the peptide needs to be an amide.
Experimental Protocol
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Fmoc)-OH)
-
This compound
-
Coupling reagents: HCTU (or HATU/HBTU), DIPEA (or DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Selective Nα-Fmoc deprotection solution: 1% DBU in DMF
-
Solvents: DMF, DCM, NMP, Ether
-
Cleavage from resin (protected peptide): TFE/DCM (1:4)
-
Solution-phase cyclization reagents: PyBOP, HOAt, DIPEA
-
Final deprotection cocktail: TFA/TIS/H₂O (95:2.5:2.5)
Procedure:
-
Resin Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin.
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(Fmoc)-OH at the desired position.
-
Selective Nα-Fmoc Deprotection of Lysine: After coupling Fmoc-Lys(Fmoc)-OH, selectively remove the Nα-Fmoc group using 1% DBU in DMF (3 x 2 min).
-
Peptide Chain Elongation: Continue the peptide synthesis to the desired length.
-
Cleavage of the Protected Linear Peptide:
-
Wash the resin with DCM.
-
Treat the resin with a solution of TFE/DCM (1:4) for 1 hour to cleave the fully protected linear peptide from the resin.
-
Collect the filtrate and evaporate the solvent.
-
-
Solution-Phase Cyclization:
-
Dissolve the protected linear peptide in a large volume of DMF to achieve high dilution (c.a. 1 mM).
-
Add PyBOP (1.5 eq.), HOAt (1.5 eq.), and DIPEA (3 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by HPLC.
-
-
Final Deprotection:
-
Once the cyclization is complete, evaporate the DMF.
-
Treat the residue with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove all remaining protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude cyclic peptide in cold ether.
-
Purify the product by reverse-phase HPLC.
-
Characterize the final peptide by mass spectrometry.
-
Quantitative Data Summary
| Step | Reagent/Conditions | Typical Yield/Purity |
| Linear Peptide Synthesis | Standard Fmoc-SPPS | >95% crude purity |
| Solution-Phase Cyclization | PyBOP/HOAt/DIPEA in DMF | 50-70% cyclization |
| Final Purified Yield | After RP-HPLC | 10-25% overall yield |
Note: Yields are highly dependent on the peptide sequence and cyclization efficiency.
Visualizations
Experimental Workflow for On-Resin Side-Chain to Side-Chain Cyclization
Orthogonal Protection Strategy with Fmoc-Lys(Fmoc)-OPfp: Application Notes and Protocols for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp) in an orthogonal protection strategy for solid-phase peptide synthesis (SPPS). This strategy is particularly valuable for the synthesis of complex peptide architectures, such as branched peptides and multiple antigenic peptides (MAPs), which are of significant interest in drug discovery and development for their enhanced biological stability and unique presentation of epitopes.[1][2][3] This guide covers the principles of the orthogonal strategy, detailed experimental protocols, data presentation, and visualizations to facilitate its implementation in the laboratory.
Introduction to the Orthogonal Protection Strategy
The synthesis of complex peptides often requires the selective modification of specific amino acid side chains. An orthogonal protection strategy allows for the deprotection of one type of protecting group while others remain intact, enabling site-specific modifications. The strategy employing this compound is a powerful tool for creating branched structures from a lysine core.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of piperidine in N,N-dimethylformamide (DMF).[4] In contrast, other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are acid-labile and removed with trifluoroacetic acid (TFA). This difference in chemical lability is the foundation of the orthogonality.
This compound is a lysine derivative where both the α-amino and ε-amino groups are protected by Fmoc groups. The carboxylic acid is activated as a pentafluorophenyl (OPfp) ester. OPfp esters are highly reactive and allow for efficient peptide bond formation without the need for additional coupling reagents, which can sometimes lead to side reactions.[5]
Key Features of the this compound Strategy:
-
Orthogonality: Selective removal of Fmoc groups in the presence of acid-labile protecting groups.
-
Branched Peptide Synthesis: Enables the synthesis of peptides with multiple branches extending from a lysine core.[2][6]
-
Activated Ester Chemistry: The pre-activated OPfp ester ensures efficient coupling.
-
Drug Development Applications: Branched peptides exhibit increased resistance to proteases, making them attractive candidates for therapeutic development.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide peptides)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU) for subsequent amino acid additions
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[4]
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Protocol for the Synthesis of a Tetra-Branched Peptide
This protocol outlines the manual synthesis of a tetra-branched peptide on a lysine core using this compound.
Step 1: Resin Preparation and First Lysine Coupling
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 15 minutes.[6]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dissolve Fmoc-Lys(Fmoc)-OH (4 equivalents relative to resin loading) and coupling reagents (e.g., 3.8 eq. HBTU, 4 eq. HOAt, 7.2 eq. DIPEA) in DMF. Note: While this protocol uses the -OH version with activators, the -OPfp version would be used directly without HBTU/HOAt/DIPEA.[6]
-
Add the activated amino acid solution to the resin and shake for 10 minutes at 75°C for microwave-assisted synthesis, or for 2 hours at room temperature for conventional synthesis.[6]
-
Wash the resin with DMF (5x) and DCM (3x).
Step 2: Deprotection of the First Lysine
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove both Fmoc groups from the first lysine.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x). This exposes two free amino groups.
Step 3: Coupling of the Second Branching Lysine
-
Couple a second Fmoc-Lys(Fmoc)-OH to the two available amino groups using the same procedure as in Step 1, but with double the equivalents of the amino acid and coupling reagents. This creates four Fmoc-protected amino groups.
Step 4: Deprotection and Peptide Chain Elongation
-
Remove all four Fmoc groups with 20% piperidine in DMF (2 x 15 min).
-
Wash the resin thoroughly.
-
Proceed with the stepwise addition of the desired peptide sequence to all four branches simultaneously using standard Fmoc-SPPS protocols.
Step 5: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Step 6: Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the synthesis of branched peptides using an Fmoc-lysine-based orthogonal strategy.
Table 1: Reaction Conditions for Branched Peptide Synthesis
| Step | Reagent/Solvent | Time | Temperature | Equivalents (relative to initial resin loading) |
| Resin Fmoc Deprotection | 20% Piperidine/DMF | 2 x 10 min | Room Temp. | - |
| First Lysine Coupling | Fmoc-Lys(Fmoc)-OH/HBTU/DIPEA | 2 hours | Room Temp. | 4 |
| Lysine Fmoc Deprotection | 20% Piperidine/DMF | 2 x 15 min | Room Temp. | - |
| Second Lysine Coupling | Fmoc-Lys(Fmoc)-OH/HBTU/DIPEA | 2 hours | Room Temp. | 8 |
| Peptide Elongation (per residue) | Fmoc-AA-OH/HBTU/DIPEA | 1-2 hours | Room Temp. | 16 (total) |
| Final Cleavage | 95% TFA/2.5% TIS/2.5% H₂O | 2-3 hours | Room Temp. | - |
Note: Reaction times can be significantly reduced with microwave-assisted synthesis.[6][7]
Table 2: Expected Yield and Purity of a Tetra-Branched MAP
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric |
| Crude Peptide Purity | 50-80% | RP-HPLC |
| Purified Peptide Yield | 10-30% | Gravimetric |
| Final Peptide Purity | >95% | RP-HPLC |
| Identity Confirmation | Expected Mass | Mass Spectrometry |
Note: Yields and purity are highly sequence-dependent and can be influenced by factors such as aggregation and steric hindrance during synthesis.[8]
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of a tetra-branched peptide.
Orthogonal Deprotection Scheme
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Bot Detection [iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. peptidetherapeutics.org [peptidetherapeutics.org]
- 8. upf.edu [upf.edu]
Application Notes and Protocols for Coupling Fmoc-Lys(Fmoc)-OPfp in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Lys(Fmoc)-OPfp is a highly reactive, pre-activated amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). The designation "-OPfp" signifies that the carboxylic acid group is activated as a pentafluorophenyl ester. This intrinsic activation is a key feature of this reagent.
Unlike standard Fmoc-amino acids which require activation by an external coupling reagent (e.g., carbodiimides like DIC or uronium salts like HBTU), this compound is designed for direct coupling. The pentafluorophenyl group is a superb leaving group, facilitating a rapid and efficient reaction with the free N-terminal amine of the growing peptide chain. This approach offers several advantages, including high coupling yields, minimal side reactions, and the use of stable, crystalline building blocks that avoid the need for in-situ activation steps.[1][2][3]
Mechanism of Coupling
The coupling mechanism for an OPfp ester is a direct acylation reaction. The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenol anion and forming the desired peptide bond.
The efficiency of this reaction can be significantly enhanced by the addition of 1-Hydroxybenzotriazole (HOBt).[4] HOBt acts as a catalyst by first reacting with the OPfp ester to form a highly reactive HOBt-ester intermediate in situ. This intermediate then reacts more rapidly with the peptide's N-terminal amine, accelerating the overall rate of peptide bond formation.[2][5]
Data Presentation: Summary of Reagents and Conditions
The following table summarizes the recommended reagents, molar excess, and reaction conditions for the successful coupling of this compound. These conditions are generally applicable to other Fmoc-amino acid-OPfp esters as well.
| Parameter | Recommendation | Rationale & Notes | Citation(s) |
| Amino Acid Derivative | This compound | Pre-activated for direct coupling. | [6] |
| Molar Excess (vs. Resin) | 3 - 5 equivalents | Drives the reaction to completion. | [4] |
| Solvent | High-purity, amine-free DMF | Standard solvent for Fmoc SPPS. Poor quality DMF can terminate the chain. | [4][7] |
| Additive / Catalyst | HOBt (1 equivalent to OPfp ester) | Significantly enhances the rate of coupling and efficiency. | [2][4][8] |
| Base | Generally not required | The use of HOBt is preferred. If used, a non-nucleophilic base like DIPEA may be added cautiously, but excess base can cause side reactions. | [9][10] |
| Reaction Time | 60 - 120 minutes | Typically sufficient for complete coupling at room temperature. Reaction should be monitored. | [4][11] |
| Temperature | Room Temperature | Standard condition for SPPS. | [10] |
| Monitoring | Ninhydrin (Kaiser) Test | A qualitative test to detect residual free primary amines, confirming reaction completion. | [12] |
Experimental Protocols
The following protocols provide a step-by-step guide for a standard coupling cycle using this compound on a solid support.
Protocol 1: Standard Coupling with HOBt
This protocol details the steps for coupling this compound to a deprotected peptide-resin.
-
Resin Preparation:
-
Start with the N-terminal Fmoc-protected peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.[13]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all residual piperidine. A typical wash sequence is: DMF (x5), Dichloromethane (DCM) (x3), and finally DMF (x3).
-
-
Coupling Reaction:
-
In a separate dry vial, dissolve 5 equivalents of This compound and 5 equivalents of HOBt in the minimum required volume of high-purity DMF.[4]
-
Add this solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture gently at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (x5) to remove excess reagents and byproducts. The resin is now ready for monitoring or the next deprotection cycle.
-
Protocol 2: Monitoring with the Ninhydrin (Kaiser) Test
This test is crucial for verifying the completion of the coupling step by detecting the presence of unreacted primary amines.
-
Sample Preparation:
-
Take a small sample of the peptide-resin beads (approx. 1-2 mg) after the post-coupling wash and place them in a small glass test tube.
-
Wash the beads with ethanol (x2) and add 2-3 drops of each of the three ninhydrin solutions (A, B, and C).
-
-
Reaction & Observation:
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Negative Result (Blue/Purple): Indicates the presence of unreacted primary amines and an incomplete coupling reaction. The coupling step should be repeated ("double coupling").
-
Positive Result (Yellow/Colorless): Indicates the absence of primary amines and a successful, complete coupling. The synthesis can proceed to the next Fmoc-deprotection step.
-
-
References
- 1. nbinno.com [nbinno.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. US5233044A - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Monitoring the Coupling Reaction of Fmoc-Lys(Fmoc)-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, such as branched or labeled peptides, often requires the use of orthogonally protected amino acids like Nα-Fmoc-Nε-Fmoc-L-lysine-pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp). The successful incorporation of this building block is critical for the subsequent elongation of peptide chains from both the α-amino and ε-amino groups of the lysine residue. Incomplete coupling reactions at either position can lead to the formation of deletion sequences, which are challenging to separate from the desired product. Therefore, robust monitoring of the coupling efficiency is paramount to ensure the synthesis of the target peptide with high purity and yield.
These application notes provide detailed protocols for monitoring the coupling reaction following the incorporation of Fmoc-Lys(Fmoc)-OH and the subsequent deprotection of one of the Fmoc groups, creating a free amine for further coupling. While this compound is the activated ester, the monitoring principles apply after its initial coupling and subsequent deprotection of one of the Fmoc groups, which is a common strategy in the synthesis of branched peptides.
Experimental Principles
The monitoring of the coupling reaction in solid-phase peptide synthesis (SPPS) relies on the detection of unreacted (free) primary amino groups on the solid support. A successful coupling reaction results in the consumption of all free amines, while an incomplete reaction leaves a detectable amount of unreacted amino groups. Several qualitative and quantitative methods can be employed for this purpose.
The most common qualitative method is the Kaiser test (ninhydrin test) , which gives a characteristic blue or purple color in the presence of primary amines.[1][2][3][4] The absence of this color indicates a complete coupling reaction. For quantitative assessment, the amount of Fmoc group cleaved during the deprotection step can be measured by UV spectroscopy, which is proportional to the number of available amino groups.[4][5][6]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Fmoc-Lys(Fmoc)-OH
This protocol outlines the general steps for incorporating the lysine scaffold, which is a prerequisite for monitoring the subsequent coupling reaction to one of its amino groups.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-Lys(Fmoc)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection (Initial): If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Anchoring of Fmoc-Lys(Fmoc)-OH:
-
Dissolve Fmoc-Lys(Fmoc)-OH (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (7.2 eq.) to the solution.
-
Add the activation mixture to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x).
-
Selective Fmoc Deprotection: To expose one of the amino groups for the subsequent coupling, perform a controlled Fmoc deprotection with 20% piperidine in DMF. The reaction time can be varied to achieve selective deprotection, which should be monitored carefully, often by HPLC analysis of a cleaved sample. For creating a branch point, both Fmoc groups are typically removed in a standard deprotection step. For this protocol, we will assume the deprotection of one Fmoc group to monitor the subsequent coupling.
Protocol for Monitoring Coupling Reaction using the Kaiser Test
This qualitative test is performed on a small sample of resin beads after the coupling reaction.
Materials:
-
Resin beads from the reaction vessel
-
Ethanol
-
Pyridine
-
Phenol
-
Potassium cyanide (KCN) solution (0.001 M in water)
-
Ninhydrin
Kaiser Test Reagents: [3]
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure: [3]
-
Sample Collection: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[3]
-
Observation: Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Indicates the presence of a significant amount of free primary amines, signifying an incomplete coupling reaction. A recoupling step is necessary.[3]
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines, signifying a complete and successful coupling reaction.[3]
Quantitative Monitoring by UV Spectrophotometry of Fmoc Cleavage
This method quantifies the number of available amino groups by measuring the amount of Fmoc-piperidine adduct released during the deprotection step. This is typically performed to determine the loading of the first amino acid but can be adapted to monitor the efficiency of subsequent deprotection steps, which directly impacts the number of sites available for coupling.
Materials:
-
A accurately weighed sample of dry peptide-resin (1-5 mg)
-
20% piperidine in DMF (v/v)
-
DMF
-
UV Spectrophotometer
-
Quartz cuvettes
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin.
-
Fmoc Deprotection: Treat the resin with a known volume of 20% piperidine in DMF for a defined period (e.g., 30 minutes) to ensure complete Fmoc removal.
-
Solution Collection: Carefully collect the supernatant containing the Fmoc-piperidine adduct.
-
Dilution: Dilute the collected solution with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
UV Measurement: Measure the absorbance of the diluted solution at 301 nm.
-
Calculation of Loading: Use the Beer-Lambert law to calculate the concentration of the Fmoc-piperidine adduct:
-
A = εbc
-
Where:
-
A = Absorbance at 301 nm
-
ε (epsilon) = Molar extinction coefficient of the Fmoc-piperidine adduct (~7800 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration (mol/L)
-
-
Calculate the total moles of Fmoc released and divide by the initial mass of the resin to determine the loading in mmol/g.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for monitoring the coupling reaction.
Table 1: Qualitative Monitoring of Coupling Reaction with Kaiser Test
| Step | Expected Kaiser Test Result | Interpretation | Action Required |
| After Fmoc Deprotection | Intense Blue | Successful deprotection, free amines present | Proceed with coupling |
| After Coupling Reaction | Yellow/Colorless | Complete coupling, no free amines | Proceed to next step |
| After Coupling Reaction | Light to Dark Blue | Incomplete coupling, free amines present | Recouple the amino acid |
Table 2: Example Quantitative Data for Fmoc-Lys(Fmoc)-OH Anchoring and Subsequent Coupling
| Parameter | Value | Reference |
| Fmoc-Lys(Fmoc)-OH Anchoring | ||
| Resin Type | Rink Amide | |
| Fmoc-Lys(Fmoc)-OH Equivalents | 4 eq. | |
| Coupling Reagent Equivalents (HBTU/HOBt) | 3.8 eq. / 4 eq. | |
| Base Equivalents (DIPEA) | 7.2 eq. | |
| Reaction Time | 2-4 hours | |
| Typical Resin Loading | 0.3 - 0.7 mmol/g | General SPPS |
| Subsequent Amino Acid Coupling | ||
| Amino Acid Equivalents | 3-5 eq. | General SPPS |
| Coupling Reagent Equivalents | 3-5 eq. | General SPPS |
| Base Equivalents | 6-10 eq. | General SPPS |
| Coupling Time | 1-2 hours | [1] |
| Expected Coupling Efficiency (monitored by quantitative Fmoc analysis) | >99% | General SPPS |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of a branched peptide using Fmoc-Lys(Fmoc)-OH as the branching point, including the monitoring steps.
References
Troubleshooting & Optimization
How to minimize dipeptide formation with Fmoc-lys(fmoc)-opfp
Welcome to the technical support center for Fmoc-Lys(Fmoc)-OPfp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dipeptide formation and troubleshooting other common issues encountered during solid-phase peptide synthesis (SPPS) with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Nα,Nε-bis(Fmoc)-L-lysine pentafluorophenyl ester) is an activated amino acid derivative used in solid-phase peptide synthesis. Its primary application is in the synthesis of branched peptides or for the introduction of a lysine residue where both the alpha- and epsilon-amino groups can be selectively deprotected at a later stage. The pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates efficient peptide bond formation.
Q2: What is dipeptide formation in the context of using this compound?
Dipeptide formation is a common side reaction where two molecules of this compound react with each other. This can occur if one of the Fmoc protecting groups is prematurely removed during the coupling reaction, exposing a free amine that can then react with another molecule of the activated amino acid. This results in the undesired incorporation of a Lys-Lys dipeptide into your peptide sequence.
Q3: What are the main causes of dipeptide formation with this reagent?
The primary causes include:
-
Premature Fmoc deprotection: The basic conditions of the coupling reaction, especially with certain bases or prolonged reaction times, can lead to the partial removal of one of the Fmoc groups.
-
Slow coupling kinetics: If the coupling of the this compound to the resin-bound peptide is slow, there is a longer window of opportunity for the side reaction to occur.
-
Steric hindrance: The bulky nature of the di-Fmoc-lysine can sometimes hinder efficient coupling to the growing peptide chain.
Q4: How can I detect dipeptide formation?
Dipeptide formation can be detected by analyzing the crude peptide product using:
-
High-Performance Liquid Chromatography (HPLC): The dipeptide-containing impurity will typically appear as a distinct peak, often eluting close to the main product peak.
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): The mass of the dipeptide impurity will be higher than the target peptide by the mass of a lysine residue (approximately 128.17 Da).
Troubleshooting Guide
Issue: Significant dipeptide formation observed in HPLC/MS analysis.
This is the most common issue encountered when using this compound. The following troubleshooting steps can help minimize this side reaction.
Root Cause Analysis and Solutions
| Potential Cause | Recommended Solution | Rationale |
| Sub-optimal Coupling Conditions | Optimize coupling time and temperature. Reduce the standard coupling time and perform the reaction at room temperature. | Prolonged exposure to basic conditions can increase the chance of premature Fmoc deprotection. |
| Inefficient Activation | Add an activating agent additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction. | HOBt and HOAt can accelerate the coupling reaction, leading to a more rapid formation of the desired peptide bond and minimizing the time for side reactions to occur.[1][2] |
| Base-Induced Premature Deprotection | Use a milder base for pH adjustment during coupling, such as diisopropylethylamine (DIEA), and use it in the minimum required amount. | Stronger bases can more readily induce the removal of the Fmoc protecting group. |
| Steric Hindrance | Consider using a resin with a lower loading capacity or a more flexible linker. | This can reduce steric hindrance and improve the accessibility of the N-terminal amine of the growing peptide chain. |
Impact of Coupling Additives on Dipeptide Formation (Illustrative Data)
The following table provides an example of how the choice of coupling conditions can impact the purity of the final peptide by reducing dipeptide formation.
| Coupling Conditions | Target Peptide Purity (%) | Dipeptide Impurity (%) |
| This compound alone | 85 | 12 |
| This compound + 1 eq. HOBt | 92 | 5 |
| This compound + 1 eq. HOAt | 95 | 2 |
Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the resin.
-
Add diisopropylethylamine (DIEA) (1.5 equivalents) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Optimized Coupling of this compound with HOBt
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the pre-activated solution to the resin.
-
Add DIEA (1.5 equivalents) to the reaction vessel.
-
Agitate the mixture for 1 hour at room temperature.
-
-
Washing and Monitoring: Follow steps 5-6 of Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Dipeptide Formation
Caption: Troubleshooting workflow for dipeptide formation.
Chemical Pathway of Dipeptide Side Reaction
Caption: Dipeptide formation side reaction pathway.
References
Troubleshooting premature Fmoc group removal from lysine side chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on premature removal of the Fmoc protecting group from the lysine side chain.
Troubleshooting Guides
Issue: Premature Fmoc Group Removal from Lysine Side Chain
Symptoms:
-
Appearance of deletion peptides missing one or more amino acids in the final product, as detected by Mass Spectrometry.
-
Double incorporation of the subsequent amino acid at the affected position.
-
Lower than expected yield of the target peptide.
-
Complex chromatogram (HPLC) of the crude peptide with multiple, difficult-to-separate peaks.
FAQs: Troubleshooting Premature Fmoc Removal
Q1: What are the primary causes of premature Fmoc group removal from a lysine residue?
A1: Premature deprotection of the Nα-Fmoc group on a lysine residue during SPPS can be attributed to several factors:
-
Autocatalytic Deprotection by Lysine Side Chain: The ε-amino group of a deprotected lysine residue within the peptide sequence can act as a base and catalyze the removal of the Nα-Fmoc group of another amino acid in the growing peptide chain. This side reaction is more likely to occur if the ε-amino group is deprotected prematurely or if it is intentionally deprotected for side-chain modification[1][2].
-
Impurities in Solvents: The primary solvent used in SPPS, N,N-Dimethylformamide (DMF), can degrade over time to produce dimethylamine and formic acid. Dimethylamine is a secondary amine and can act as a base to remove the Fmoc group[3]. It is crucial to use high-purity, peptide-synthesis-grade DMF.
-
Elevated Temperatures: Higher temperatures, especially when using solvents like DMF, can accelerate the rate of premature Fmoc deprotection[4][5]. While elevated temperatures can be used to improve coupling efficiency, they must be carefully controlled to prevent unwanted deprotection.
-
Residual Deprotection Reagent: Incomplete washing after the piperidine-mediated Fmoc deprotection step can lead to residual base being carried over to the subsequent coupling step. This residual piperidine can cause the premature removal of the Fmoc group from the newly added amino acid[6].
-
Choice of Deprotection Base: While piperidine is the standard reagent for Fmoc removal, its basicity can sometimes lead to side reactions. The concentration and contact time of the piperidine solution should be optimized to ensure complete deprotection without causing premature removal elsewhere in the sequence[7][8].
Q2: How can I test the purity of my DMF solvent?
A2: Ensuring the purity of DMF is critical to prevent premature Fmoc removal. Here is a common method to test for the presence of amine impurities:
Experimental Protocol: Ninhydrin Test for Amines in DMF
This test provides a qualitative assessment of primary and secondary amine impurities in DMF.
Materials:
-
Ninhydrin solution (e.g., 2% in ethanol)
-
DMF sample to be tested
-
Control samples (e.g., fresh, high-purity DMF and DMF with a small amount of added piperidine)
-
Test tubes
-
Heating block or water bath
Procedure:
-
Add 2-3 mL of the DMF sample to a clean test tube.
-
Add 2-3 drops of the ninhydrin solution to the DMF.
-
Prepare control samples in separate test tubes in the same manner.
-
Heat the test tubes at 100°C for 5-10 minutes.
-
Observe any color change.
Interpretation of Results:
-
No color change (or a faint yellow color): The DMF is likely free of significant amine contamination.
-
A blue or purple color: Indicates the presence of primary or secondary amines, and the DMF should not be used for SPPS without purification.
Q3: What are the recommended conditions for Fmoc deprotection to minimize premature removal?
A3: Optimizing the Fmoc deprotection step is key to minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | Standard and effective concentration for most sequences[9]. |
| Alternative Bases | 2% DBU / 5% Piperazine in NMP | Can reduce diketopiperazine formation and may be milder in some cases[4]. |
| Contact Time | 2 x 5-10 minutes | Sufficient for complete deprotection while minimizing exposure to basic conditions[4]. |
| Temperature | Room Temperature | Elevated temperatures can increase the rate of premature deprotection[5][10]. |
| Washing | Thorough washing with DMF after deprotection | Crucial to remove all traces of the deprotection reagent before the next coupling step[6]. |
Q4: Can the choice of lysine side-chain protecting group affect premature Fmoc removal?
A4: Yes, while the Nα-Fmoc group is the primary concern in this context, the stability of the lysine side-chain protecting group is also important for overall peptide integrity. The standard Boc (tert-butyloxycarbonyl) protecting group for the lysine side chain is stable to the basic conditions of Fmoc removal[11]. However, if you are performing chemistry that requires selective deprotection of the lysine side chain, alternative protecting groups are used. In such cases, the free ε-amino group can then cause premature Nα-Fmoc removal[1].
For selective deprotection, several orthogonal protecting groups are available for the lysine side chain:
| Protecting Group | Deprotection Conditions | Stability |
| Mtt (4-Methyltrityl) | 1-5% TFA in DCM[12][13][14] | Stable to piperidine. |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Phenylsilane in DCM[15] | Stable to TFA and piperidine. |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF[13][15] | Stable to TFA and piperidine. |
Experimental Protocol: Selective Deprotection of Lys(Mtt)
Materials:
-
Peptide-resin containing a Lys(Mtt) residue.
-
Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
Neutralization solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
DCM and DMF for washing.
-
Solid-phase synthesis vessel.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the 10% DIPEA in DMF solution for 5 minutes.
-
Wash the resin thoroughly with DMF to prepare for the subsequent reaction on the lysine side chain.
Visualizing the Chemistry and Troubleshooting Workflow
Diagram 1: Mechanism of Fmoc Deprotection by Piperidine
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. kohan.com.tw [kohan.com.tw]
Technical Support Center: HPLC Purification of Peptides Containing Bis-Fmoc-Lysine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides that contain Nα,ε-Bis-Fmoc-L-lysine.
Frequently Asked Questions (FAQs)
???+ question "What is bis-Fmoc-lysine and why is it used in peptide synthesis?"
???+ question "What are the primary challenges when purifying peptides containing bis-Fmoc-lysine via HPLC?"
???+ question "How does the high hydrophobicity of bis-Fmoc-lysine affect the choice of HPLC conditions?"
???+ question "Is there a risk of premature Fmoc group removal during HPLC purification?"
???+ question "What are the best practices for preparing a crude peptide with bis-Fmoc-lysine for HPLC injection?"
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing bis-Fmoc-lysine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Column overloading. 4. Inappropriate mobile phase or gradient. | 1. Add organic modifiers like n-propanol to the mobile phase to disrupt hydrophobic interactions.[1] 2. Try a different stationary phase (e.g., C4, C8, or Phenyl) to reduce strong hydrophobic retention.[2][3] 3. Reduce the amount of peptide injected onto the column.[4] 4. Optimize the gradient slope; a shallower gradient can improve resolution. |
| Low Peptide Recovery | 1. Irreversible adsorption to the column due to high hydrophobicity.[5] 2. Precipitation of the peptide in the sample loop, tubing, or on the column.[5] 3. Peptide aggregation leading to insolubility.[6] | 1. Use a less hydrophobic column (C4 or Phenyl).[5] 2. Ensure the peptide is fully dissolved in the injection solvent and that the solvent is compatible with the initial mobile phase conditions.[1] 3. Inject a blank run (e.g., DMSO) after the sample run to see if the missing peptide elutes.[5] 4. Consider adding solubilizing agents or using alternative organic solvents like isopropanol.[1] |
| Peptide Aggregation/Precipitation | 1. High peptide concentration. 2. The peptide is not soluble in the mobile phase. 3. pH of the mobile phase is near the isoelectric point (pI) of the peptide. | 1. Reduce the concentration of the peptide in the sample solution. 2. Perform thorough solubility testing before injection.[1] Dissolve the sample in a stronger solvent like DMSO, but inject smaller volumes.[2] 3. Adjust the pH of the mobile phase. For most RP-HPLC, an acidic pH (e.g., using 0.1% TFA) is standard and helps to keep peptides protonated and soluble.[7] |
| Unexpected Peaks in Chromatogram | 1. Incomplete deprotection or coupling during synthesis.[8] 2. Side reactions during peptide cleavage from the resin.[9] 3. Presence of scavengers or other cleavage cocktail components. 4. Premature Fmoc-removal or other modifications.[10] | 1. Analyze the crude product by LC/MS to identify the impurities.[4] 2. Optimize the solid-phase synthesis and cleavage protocols to minimize side reactions. 3. Ensure proper workup of the crude peptide to remove scavengers before purification. |
| Column Clogging / High Backpressure | 1. Peptide precipitation at the head of the column.[8] 2. Particulate matter in the injected sample. 3. Resin fines from the synthesis support. | 1. Ensure complete dissolution of the peptide and filter the sample before injection. 2. Use a guard column to protect the analytical/preparative column. 3. Reverse flush the column with a strong solvent series (ensure column compatibility) to attempt to remove blockage. |
Experimental Protocols
Protocol: RP-HPLC Purification of a Bis-Fmoc-Lysine Containing Peptide
This protocol provides a general methodology. Specific parameters, especially the gradient, must be optimized for each peptide.
1. Materials and Reagents:
-
Crude Peptide: Lyophilized crude peptide containing bis-Fmoc-lysine.
-
Solvents: HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA). Optional: HPLC-grade dimethyl sulfoxide (DMSO), n-propanol.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Solvent: A suitable solvent determined from solubility tests (e.g., 50% ACN in water with 0.1% TFA, or a small amount of DMSO).
2. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Perform solubility tests to find the optimal solvent for dissolution. Start with Mobile Phase A and gradually increase the percentage of ACN. If solubility is poor, test DMSO or DMF.
-
Prepare a stock solution of the crude peptide at a concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
Filter the peptide solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC System and Method:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C4 or C8 reversed-phase column is recommended for highly hydrophobic peptides. A standard C18 column can be used as a starting point.
-
Flow Rate: Dependent on column dimensions (e.g., 4-10 mL/min for a 10 mm ID semi-prep column).
-
Detection: Monitor at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[7]
-
Gradient Program (Example):
-
Step 1 (Analytical Scout): Run a fast, wide gradient (e.g., 5-95% B over 20 minutes) with a small injection to determine the approximate elution time of the peptide.
-
Step 2 (Optimized Preparative Gradient): Design a shallow gradient around the elution percentage found in the scout run. For example, if the peptide eluted at 60% B, a preparative gradient could be 50-70% B over 40 minutes.
-
4. Purification and Fraction Collection:
-
Equilibrate the column with the starting mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient program.
-
Collect fractions corresponding to the main peak of interest.
-
After the run, wash the column with a high percentage of Mobile Phase B to elute any remaining strongly bound components.
5. Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the identity of the purified peptide using mass spectrometry (LC/MS).
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a TFA salt.[11]
Visualizations
Experimental and Logical Workflows
Caption: General workflow from synthesis to purification.
Caption: Logical workflow for troubleshooting low recovery.
References
- 1. nestgrp.com [nestgrp.com]
- 2. researchgate.net [researchgate.net]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. agilent.com [agilent.com]
- 5. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 6. millennialscientific.com [millennialscientific.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kilobio.com [kilobio.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Lys(Fmoc)-OPfp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry analysis of peptides containing the Fmoc-Lys(Fmoc)-OPfp modification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the mass spectrometry analysis of peptides featuring this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low signal intensity or poor ionization. | - Ion suppression due to the two bulky, hydrophobic Fmoc groups. - Suboptimal solvent composition for ESI. - Sample contamination with salts or detergents. | - Optimize ionization source parameters : Increase source temperature or nebulizing gas flow. - Adjust solvent system : Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase. - Thoroughly desalt and purify the sample prior to MS analysis using C18 ZipTips or reversed-phase HPLC. |
| Presence of a peak corresponding to the peptide with one or both Fmoc groups cleaved. | - In-source decay/fragmentation of the labile Fmoc protecting groups. - Use of acidic matrices in MALDI-TOF MS can cause partial cleavage of acid-labile protecting groups. - Instability of the Fmoc group during sample preparation or storage. | - Use a "softer" ionization method or reduce the energy in the ionization source (e.g., lower laser power in MALDI, lower cone voltage in ESI). - For MALDI-TOF, use a neutral matrix such as 2,4,6-trihydroxyacetophenone. - Ensure sample is fresh and has not been stored in acidic conditions for extended periods. |
| Observation of a peak corresponding to the hydrolyzed OPfp ester (carboxylic acid). | - Hydrolysis of the pentafluorophenyl (PFP) ester in the presence of water. This can occur during sample preparation, chromatography, or within the ESI source. - Use of aqueous mobile phases for an extended time. | - Minimize exposure to water : Prepare samples in anhydrous solvents (e.g., acetonitrile, DMF) immediately before analysis. - Use a rapid HPLC gradient to minimize the time the peptide is in an aqueous environment. - Analyze the sample via direct infusion in a non-aqueous solvent if possible. |
| Complex MS/MS spectra with unexpected fragment ions. | - Fragmentation of the Fmoc groups themselves, leading to characteristic ions (e.g., m/z 179, the fluorenyl group). - Neutral loss of the OPfp group or parts of it. - Side reactions such as aspartimide formation if aspartic acid is present in the peptide sequence. | - Perform MSn analysis to trace the origin of the unexpected fragments. - Annotate spectra carefully , looking for the characteristic mass of the Fmoc group (222.2 Da) and the pentafluorophenol group (184.0 Da). - Synthesize and analyze a control peptide without the this compound modification to distinguish peptide backbone fragmentation from modification-related fragmentation. |
| Presence of multiple adducts (e.g., +Na, +K). | - Contamination of the sample or mobile phase with salts. | - Use high-purity solvents and reagents. - Thoroughly desalt the sample. - Incorporate a desalting step in the HPLC method. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to prepare my peptide containing this compound for mass spectrometry? A1: It is crucial to work with clean samples to avoid ion suppression and the formation of adducts. We recommend purifying your peptide using reversed-phase HPLC immediately before MS analysis. Lyophilize the purified peptide and redissolve it in an appropriate solvent for MS, such as 50% acetonitrile/50% water with 0.1% formic acid for ESI-MS. To minimize hydrolysis of the OPfp ester, consider preparing the final solution in a solvent with a high organic content just before analysis.
-
Q2: Can I use buffers like Tris or PBS in my sample? A2: No, you must avoid non-volatile buffers like Tris, PBS, MES, and MOPS, as they will contaminate the mass spectrometer and suppress the signal of your peptide. If your peptide is in such a buffer, it must be desalted prior to analysis.
Data Interpretation
-
Q3: I see a peak with a mass difference of -222 Da from my expected peptide mass. What is this? A3: This is likely due to the loss of one of the Fmoc protecting groups (mass of Fmoc = 222.2 Da). This can happen in the ionization source (in-source decay) or during MS/MS fragmentation. If you see a loss of 444 Da, it indicates the loss of both Fmoc groups.
-
Q4: My spectrum shows a peak that is 18 Da higher than my peptide with the OPfp ester hydrolyzed. What could this be? A4: The peak at +18 Da relative to the hydrolyzed ester (the free carboxylic acid) likely corresponds to the intact peptide where the OPfp ester has been hydrolyzed to the carboxylic acid. The pentafluorophenyl group has been replaced by a hydroxyl group, resulting in a net change of -166 Da from the intact OPfp ester. The hydrolysis of esters can sometimes be observed as an artifact of the ESI process.
-
Q5: What are the characteristic fragment ions I should look for in the MS/MS spectrum? A5: In addition to the expected b- and y-ions from the peptide backbone, you should look for:
-
A prominent neutral loss of 222 Da (Fmoc group).
-
Ions corresponding to the Fmoc group itself or its fragments (e.g., m/z 179).
-
A neutral loss of the pentafluorophenol group (184 Da).
-
Fragments of the lysine side chain with one or both Fmoc groups attached.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Lyophilize the HPLC fractions containing the purified peptide to remove the solvents and TFA.
-
Reconstitution: Immediately before MS analysis, reconstitute the lyophilized peptide in a solvent compatible with electrospray ionization, such as 50% acetonitrile in water with 0.1% formic acid. For peptides prone to hydrolysis, a higher percentage of organic solvent is recommended.
-
Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material before transferring it to an autosampler vial.
Protocol 2: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate solvent system, such as 1:1 acetonitrile:isopropanol with 0.1% formic acid, to a final concentration of approximately 1-10 pmol/µL.
-
Infusion: Load the sample into a syringe and infuse it directly into the electrospray source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra over the desired m/z range. This method is useful for quickly assessing the molecular weight and purity of the sample without potential on-column reactions.
Visualizations
Caption: Experimental workflow for MS analysis.
Caption: Troubleshooting flowchart for MS data.
Preventing racemization during Fmoc-lys(fmoc)-opfp coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the coupling of Fmoc-Lys(Fmoc)-OPfp in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the process where the chiral center of an amino acid, in this case, the α-carbon of the lysine residue, inverts its stereochemistry. This results in a mixture of the desired L-amino acid peptide and the undesired D-amino acid diastereomer. Activation of the carboxyl group of the amino acid, a necessary step for peptide bond formation, can unfortunately facilitate this side reaction. The most common mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of chiral purity[1][2].
Q2: Why is this compound particularly susceptible to racemization?
A2: Pentafluorophenyl (Pfp) esters are highly reactive "active esters" designed for efficient coupling[3]. This high reactivity, which is beneficial for forming the peptide bond, also increases the acidity of the α-proton. Under the basic conditions typically used during the coupling step, this acidic proton can be abstracted, leading to the formation of the problematic oxazolone intermediate and subsequent racemization[2]. The crucial step inducing racemization is the base-catalyzed coupling of the activated amino acid[2].
Q3: What are the primary factors that influence racemization during this coupling step?
A3: Several factors in the experimental setup can significantly impact the level of racemization:
-
Choice of Base: The type, strength (pKa), and concentration of the base used are critical. Stronger, less sterically hindered bases are more likely to cause racemization[2][4].
-
Reaction Temperature: Elevated temperatures, while often used to speed up slow reactions, can dramatically increase the rate of racemization[5][6][7].
-
Coupling Additives: The presence of racemization-suppressing additives can help to minimize the formation of the oxazolone intermediate[1][3][8].
-
Pre-activation Time: The duration for which the amino acid is in its activated state before coupling can also influence the extent of racemization.
Q4: How can I detect and quantify the extent of racemization in my synthesized peptide?
A4: Detecting and quantifying diastereomeric impurities requires analytical techniques with chiral separation capabilities. The most common methods include:
-
Chiral Chromatography: Techniques like reverse-phase HPLC (RP-HPLC) using a chiral column or chiral mobile phase additives can separate the D- and L-isomers.
-
Gas Chromatography (GC): After derivatization to make the peptides volatile, GC with a chiral column can be used.
-
Capillary Electrophoresis (CE): This method can also provide excellent separation of diastereomers.
-
Enzymatic Digestion: Using stereospecific enzymes that only cleave peptide bonds between L-amino acids can help quantify the D-isomer content.
Troubleshooting Guide: Preventing Racemization
Problem: My analysis shows significant racemization after coupling this compound.
Here are the recommended steps to troubleshoot and mitigate this issue, ordered from most impactful to least:
Step 1: Optimize the Base Used for Coupling
The choice of base is the most critical factor. Avoid strong, non-hindered bases.
-
Recommendation: Switch from commonly used bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to a weaker, more sterically hindered base.
-
Preferred Alternatives:
Step 2: Control the Reaction Temperature
High temperatures accelerate racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature. While room temperature is standard, cooling the reaction vessel can be beneficial.
-
Actionable Advice:
Step 3: Utilize Racemization-Suppressing Additives
Even when using pre-activated esters like OPfp, additives can further reduce racemization.
-
Recommendation: Add a racemization suppressant to the coupling reaction. These additives work by forming an intermediate active ester that is less prone to oxazolone formation.
-
Effective Additives:
-
1-Hydroxybenzotriazole (HOBt): A classic and effective choice for minimizing racemization[1][8].
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt at suppressing racemization[1][3].
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt[3][9].
-
Step 4: Consider Alternative Coupling Reagents
If racemization persists, switching from a pre-formed OPfp ester to an in situ activation method with a low-racemization reagent combination may be necessary.
-
Recommendation: Use a carbodiimide-based activation method in the presence of a suppressing additive.
-
Suggested Combination:
Quantitative Data Summary
The following table summarizes the qualitative impact of different bases on the extent of racemization during peptide coupling.
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical Racemization Level | Reference |
| N,N-Diisopropylethylamine (DIPEA) | Moderate | ~10.1 | High | [2] |
| N-Methylmorpholine (NMM) | Low | ~7.4 | Moderate to High | [2][4] |
| 2,4,6-Collidine | High | ~7.4 | Low | [4][5] |
| 2,4,6-Trimethylpyridine (TMP) | High | ~7.5 | Very Low | [2] |
Experimental Protocols
Protocol: Low-Racemization Coupling of this compound
This protocol incorporates best practices to minimize racemization during the coupling step on a solid-phase resin.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc-deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (2.5 equivalents relative to resin loading) and HOBt (2.5 equivalents) in DMF.
-
Crucially, do not add the base to this pre-activation mixture.
-
-
Coupling Reaction:
-
Add the solution from step 2 to the washed, deprotected resin.
-
Add the base, 2,4,6-collidine (3.0 equivalents), to the reaction vessel.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve yield in branched peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in branched peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges that lead to low yields in branched peptide synthesis?
Low yields in branched peptide synthesis are often attributed to a combination of factors inherent to these complex molecules. The primary challenges include:
-
Steric Hindrance: The three-dimensional structure of the growing branched peptide can physically obstruct the coupling of subsequent amino acids, leading to incomplete reactions. This is particularly problematic at the branching point and for sterically bulky amino acids.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic residues, it can aggregate on the solid support.[3][4] This aggregation can block reactive sites, leading to truncated or deletion sequences.
-
Incomplete Deprotection and Coupling: The efficiency of both the removal of protecting groups and the formation of peptide bonds can be compromised by aggregation and steric hindrance, resulting in a heterogeneous mixture of products.[3][4]
-
Side Reactions: Various side reactions can occur during synthesis, leading to impurities and a reduction in the desired product. Common side reactions include racemization (loss of stereochemical integrity), aspartimide formation, and pyroglutamate formation.[4][5]
-
Difficult Purification: The final crude product often contains a complex mixture of the target peptide and closely related impurities, making purification by standard methods like RP-HPLC challenging and leading to product loss.[6][7][8]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency, Especially at the Branching Point
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product shows a high prevalence of truncated sequences, particularly the linear precursor before the branch.
-
In-process monitoring (e.g., Kaiser test) indicates incomplete reaction after coupling steps.
Possible Causes:
-
Steric hindrance from the growing peptide chains.
-
Aggregation of the peptide on the resin.
-
Inappropriate choice of coupling reagent for the specific amino acid sequence.
Solutions:
-
Optimize Coupling Reagents: For sterically hindered couplings, more potent activating reagents are often necessary. Consider switching to a uronium/aminium or phosphonium salt-based reagent known for high reactivity.[9][10][11][12]
Coupling Reagent Class Key Advantages HATU Uronium/Aminium Fast reaction times, less racemization when used with HOBt.[9] HBTU Uronium/Aminium Efficient, with minimal racemization when HOBt is added.[9] HCTU Uronium/Aminium High reactivity, often exceeding that of HBTU.[13] PyAOP Phosphonium Highly effective, especially for coupling N-methyl amino acids.[9][10] PyBOP Phosphonium Good for difficult couplings, but can form toxic HMPA.[10] COMU Uronium/Aminium High reactivity and solubility.[13] BOP-Cl Phosphonium Useful for coupling sterically hindered amino acids like N-methyl or α,α-dialkylglycines.[9] -
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid to drive the reaction to completion.[14] This is particularly useful for the amino acid being coupled directly to the branching residue.
-
Increase Reagent Concentration: A higher concentration of the activated amino acid can increase the probability of a successful coupling reaction.[14]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome steric hindrance, but caution is advised as it can also increase the risk of racemization.[15]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for some "difficult" sequences as it is less prone to decomposition and can better solvate the growing peptide chain.[16]
Problem 2: Significant Impurities Due to Side Reactions
Symptoms:
-
HPLC and MS analysis reveal multiple peaks close to the desired product mass, indicating isomers or byproducts.
-
Presence of peaks corresponding to masses indicating dehydration (-18 Da) or addition of piperidine (+84 Da).
Possible Causes:
-
Aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences.[4]
-
Racemization of amino acids during activation.[5]
-
Pyroglutamate formation from N-terminal glutamine.[4]
-
Side-chain reactions during deprotection.
Solutions:
-
Aspartimide Formation:
-
Add HOBt to the piperidine solution used for Fmoc deprotection to suppress this side reaction.[4]
-
For particularly problematic sequences, consider using a protecting group on the backbone amide.
-
-
Racemization:
-
Pyroglutamate Formation:
-
Protect the N-terminal glutamine with a Trt group if it is not the final amino acid to be coupled.
-
Minimize the time the N-terminal glutamine is exposed to basic conditions.
-
Problem 3: Difficulty in Purifying the Final Branched Peptide
Symptoms:
-
Broad, overlapping peaks on the analytical and preparative RP-HPLC chromatograms.
-
Low recovery of the desired product after purification.
Possible Causes:
-
The crude product is a complex mixture of closely related impurities.
-
The branched peptide has poor solubility in the purification solvents.
-
Aggregation of the peptide during the purification process.
Solutions:
-
Optimize RP-HPLC Conditions:
-
Gradient: Use a shallower gradient to improve the resolution between the target peptide and impurities.
-
Ion-Pairing Agent: While TFA is standard, sometimes using a different ion-pairing agent can alter selectivity.
-
Temperature: Increasing the column temperature can improve peak shape and resolution for some peptides.
-
-
Orthogonal Purification Strategies: If RP-HPLC alone is insufficient, consider a multi-step purification approach.
Purification Method Principle of Separation Best For Reversed-Phase HPLC (RP-HPLC) Hydrophobicity Primary purification method for most peptides.[6][7] Ion-Exchange Chromatography (IEX) Charge Separating peptides with different net charges. Can be used as an initial capture step.[6][8] Affinity Chromatography Specific binding interactions Purifying peptides with specific tags (e.g., His-tags).[6] -
Improve Solubility:
-
Add organic modifiers or denaturants (e.g., guanidinium chloride, urea) to the sample solvent to disrupt aggregation before injection.
-
Lyophilize fractions immediately after collection to prevent degradation in solution.[17]
-
Experimental Protocols & Methodologies
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Branched Peptide
This protocol outlines a general divergent approach for synthesizing a branched peptide on a solid support, for example, branching from a lysine side chain.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF.
-
Linear Chain Synthesis: Synthesize the linear portion of the peptide up to the branching amino acid (e.g., Lysine) using standard Fmoc/tBu chemistry.
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid using an appropriate coupling reagent (e.g., HATU/DIPEA in DMF).
-
Washing: Wash the resin.
-
-
Orthogonal Deprotection at Branching Point:
-
Once the branching amino acid (e.g., Fmoc-Lys(Alloc)-OH) is incorporated, deprotect the α-amino group (Fmoc) and continue the main chain synthesis.
-
After completion of the main chain, selectively remove the side-chain protecting group of the lysine (e.g., Alloc group using Pd(PPh₃)₄/PhSiH₃ in DCM) to expose the ε-amino group for branching.
-
-
Branched Chain Synthesis: Synthesize the branch chain from the deprotected lysine side-chain using the same SPPS cycles as the linear chain.
-
Cleavage and Global Deprotection:
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide by preparative RP-HPLC.
-
-
Analysis: Characterize the purified peptide using analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.[21][22][23][24][25]
Visualizations
Caption: Orthogonal protection strategy for branched peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 2. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. gilson.com [gilson.com]
- 7. bachem.com [bachem.com]
- 8. bio-works.com [bio-works.com]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. tandfonline.com [tandfonline.com]
- 12. bachem.com [bachem.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. biotage.com [biotage.com]
- 15. occamdesign.com [occamdesign.com]
- 16. biotage.com [biotage.com]
- 17. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. polarispeptides.com [polarispeptides.com]
- 24. jpt.com [jpt.com]
- 25. resolvemass.ca [resolvemass.ca]
Removal of byproducts from Fmoc-lys(fmoc)-opfp reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Lys(Fmoc)-OPfp in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, focusing on the identification and removal of reaction byproducts.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: The Kaiser test remains positive (blue beads) after coupling, or mass spectrometry of the crude product shows a high intensity of the unreacted starting peptide/resin.
-
Possible Cause:
-
Insufficient Reagent: The molar excess of this compound was too low.
-
Steric Hindrance: The N-terminal amino acid of the peptide is sterically bulky, slowing down the reaction.
-
Peptide Aggregation: The growing peptide chain has aggregated on the solid support, preventing access to the N-terminal amine.
-
Deactivated Reagent: The this compound reagent may have hydrolyzed due to moisture.
-
-
Solution:
-
Recouple: Perform a second coupling step using fresh reagents.
-
Increase Equivalents: Use a higher molar excess (e.g., 3-5 equivalents) of the amino acid derivative.
-
Change Solvents: Add a small percentage of a chaotropic solvent like DMSO to disrupt aggregation, or switch the primary solvent from DMF to NMP.
-
Extend Reaction Time: Increase the coupling time to several hours or overnight.
-
Ensure Anhydrous Conditions: Use dry solvents and handle the this compound reagent in an inert atmosphere to prevent hydrolysis.
-
Problem 2: Presence of an Impurity with a Mass of +222 Da
-
Symptom: Mass spectrometry analysis shows a peak corresponding to the desired peptide mass plus an additional 222 Da. This is often observed after the subsequent Fmoc deprotection step.
-
Possible Cause: This mass corresponds to the addition of a dibenzofulvene (DBF) adduct. DBF is the byproduct of Fmoc-group removal. If the scavenging base (typically piperidine) is not present in sufficient concentration or for enough time during the deprotection step prior to the this compound coupling, the highly electrophilic DBF can be captured by the newly liberated N-terminal amine of the peptide.[1]
-
Solution:
-
Optimize Deprotection: Ensure the Fmoc deprotection step is complete using a sufficient concentration of piperidine (typically 20% in DMF) and adequate reaction time (e.g., 2 x 10 minutes).
-
Purification: This byproduct can often be separated from the desired product by reversed-phase HPLC (RP-HPLC) due to its hydrophobicity.
-
Problem 3: Presence of an Impurity with a Mass of -222 Da (Loss of an Fmoc group)
-
Symptom: A significant peak is observed in the crude product's mass spectrum corresponding to the desired peptide but with one of the lysine's Fmoc groups missing.
-
Possible Cause: The ε-amino Fmoc group of the lysine side chain, which should be stable, has been prematurely removed. This can be caused by the free ε-amino group of another lysine residue within the peptide sequence acting as an internal base, leading to undesired intramolecular Fmoc removal.[2] While less common with the di-Fmoc derivative, prolonged exposure to basic conditions can lead to some level of side-chain deprotection.
-
Solution:
-
Minimize Base Exposure: Avoid unnecessarily long coupling times or extended delays in acidic neutralization steps following any base exposure.
-
Purification: The product with the deprotected side chain will have a different retention time on RP-HPLC and can typically be separated.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a coupling reaction involving this compound?
A1: The main byproducts are:
-
Pentafluorophenol (PFP-OH): This is the leaving group from the OPfp active ester. It is acidic and typically removed during standard workup and purification steps.
-
Unreacted Starting Materials: Any excess this compound and the unreacted N-terminal peptide chain.
-
Dibenzofulvene (DBF)-piperidine adduct: This is generated during the Fmoc deprotection steps used throughout the synthesis. It is generally washed away but can be a persistent impurity if washing is insufficient.[3][4]
Q2: How do I effectively remove the pentafluorophenol (PFP-OH) byproduct after the coupling reaction?
A2: For solid-phase synthesis, PFP-OH is readily removed by washing the resin extensively with DMF, followed by DCM. For solution-phase synthesis, it can be removed by:
-
Aqueous Wash: Performing a liquid-liquid extraction with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to deprotonate and extract the acidic PFP-OH into the aqueous layer.
-
Precipitation: Precipitating the desired peptide in a solvent where PFP-OH is soluble, such as cold diethyl ether.
-
Chromatography: Standard silica gel or reversed-phase chromatography will effectively separate the PFP-OH from the product.
Q3: Can the Fmoc group on the lysine side chain be accidentally removed during the N-terminal Fmoc deprotection?
A3: The Fmoc group is base-labile. While the Nα-Fmoc group is designed to be removed by piperidine, the Nε-Fmoc group is also susceptible under the same conditions, although generally at a slower rate. Prolonged or repeated exposure to the piperidine solution can lead to partial or complete removal of the side-chain Fmoc group. It is crucial to follow optimized deprotection protocols (e.g., 20% piperidine in DMF for 5-15 minutes) to ensure selective removal of the N-terminal group.
Q4: I see a byproduct related to my coupling agent (e.g., HBTU, HATU). Why?
A4: While this compound is a pre-activated ester and doesn't require additional coupling agents, some protocols may use them to drive the reaction to completion. In such cases, byproducts like tetramethylurea (from HBTU/TBTU) or substituted guanidinium moieties can form. These are typically removed during cleavage and purification, but their presence indicates a potential side reaction where the coupling reagent reacts with the free amine of the peptide.[5][6] Using the pre-activated OPfp ester alone should avoid these specific byproducts.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 10 minutes. Drain the solution. Repeat once more for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times) to remove piperidine and the DBF-adduct.
-
Coupling: Prepare a solution of this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add the solution to the washed resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, continue the reaction or consider a recoupling step.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and the pentafluorophenol byproduct.
Data Presentation
Table 1: Efficiency of Pentafluorophenol (PFP-OH) Removal by Different Washing Methods in Solution-Phase Synthesis
| Washing/Purification Method | Purity of Final Peptide (%) | Residual PFP-OH (%) | Notes |
| Precipitation with Diethyl Ether | ~90% | < 2% | Effective for removing bulk PFP-OH. |
| Liquid-Liquid Extraction (5% NaHCO₃) | ~95% | < 1% | Highly effective for acidic byproduct removal. |
| Flash Column Chromatography (Silica) | >98% | Not Detected | Provides the highest purity. |
| No Purification (Crude) | 60-70% | 15-25% | Demonstrates the necessity of a purification step. |
Note: Data are representative examples and actual results may vary based on scale, sequence, and specific reaction conditions.
Visual Diagrams
Caption: Troubleshooting workflow for identifying and removing common byproducts.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Lys(Fmoc)-OPfp vs. Fmoc-Lys(Boc)-OPfp for Branched Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes. When the goal is the creation of branched peptides, such as multiple antigenic peptides (MAPs) for vaccine development or complex drug delivery systems, the selection of the lysine derivative is a critical decision point. This guide provides an in-depth, objective comparison of two key reagents: Fmoc-Lys(Fmoc)-OPfp and Fmoc-Lys(Boc)-OPfp, offering insights into their respective advantages, disadvantages, and ideal applications.
Chemical Structure and Strategy
The fundamental difference between this compound and Fmoc-Lys(Boc)-OPfp lies in the protecting groups on the lysine side chain, which dictates the strategy for creating branched structures.
Fmoc-Lys(Boc)-OPfp employs an orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the ε-amino group of the lysine side chain is protected by the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonality is the cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] To create a branched peptide using this reagent, the peptide backbone is first synthesized. Subsequently, the Boc group on a specific lysine residue is selectively removed with an acid, typically trifluoroacetic acid (TFA), exposing the ε-amino group for the synthesis of the second peptide chain. This approach allows for the synthesis of well-defined, asymmetric branched peptides.
This compound , on the other hand, utilizes a non-orthogonal, or "simultaneous deprotection," strategy for branching. Both the α-amino and ε-amino groups of the lysine are protected by Fmoc groups.[3] Treatment with a base, typically piperidine, simultaneously removes both Fmoc groups, exposing two primary amines. This allows for the simultaneous elongation of two identical peptide chains from the lysine core, making it a highly efficient method for synthesizing symmetric, dendrimeric structures like MAPs.[4]
Performance Comparison: A Strategic Overview
Due to the lack of direct comparative experimental data for the synthesis of the same branched peptide, this section provides a qualitative comparison based on the strategic advantages and disadvantages of each approach.
| Feature | This compound | Fmoc-Lys(Boc)-OPfp (with orthogonal side-chain protection) |
| Strategy | Simultaneous elongation of two identical branches | Sequential elongation of branches |
| Efficiency | High for symmetric structures (fewer steps) | Lower for symmetric structures (more steps) |
| Versatility | Primarily for symmetric branched peptides | High; allows for asymmetric and site-specific modifications |
| Complexity | Simpler workflow for symmetric structures | More complex workflow requiring orthogonal deprotection steps |
| Potential Issues | Incomplete coupling on both amines, steric hindrance, purification challenges of complex mixtures. | Potential for side reactions during multiple deprotection cycles. |
Experimental Data
While a direct comparative study is elusive, we can analyze representative data from studies utilizing each strategy.
Fmoc-Lys(Fmoc)-OH in Multiple Antigenic Peptide (MAP) Synthesis
A study on the synthesis of a tetra-branched antimicrobial peptide analogue on a lysine scaffold using Fmoc-Lys(Fmoc)-OH provides insights into the practical application of this reagent.[3] The protocol involved microwave-assisted Fmoc-SPPS.
Table 1: Representative Data for Branched Peptide Synthesis using Fmoc-Lys(Fmoc)-OH
| Parameter | Value | Reference |
| Target Peptide | Tetra-branched antimicrobial peptide analogue | [3] |
| Synthesis Scale | 0.05 mmol | [3] |
| Coupling Conditions | 16 eq. amino acid, 16 eq. HOAt, 15.2 eq. HBTU, 28.8 eq. DIPEA in DMF, 10 min at 75°C | [3] |
| Deprotection | 20% piperidine in DMF | [3] |
| Crude Purity | 80% | [3] |
This data demonstrates the feasibility of using Fmoc-Lys(Fmoc)-OH to generate complex branched structures with reasonable crude purity. The high excess of reagents is typical for MAP synthesis to drive the coupling reactions to completion on all branches.
Orthogonal Strategy using Lysine Derivatives
The synthesis of branched peptides using an orthogonal strategy with Fmoc-Lys(Boc)-OH requires the use of an additional, orthogonally protected lysine derivative (e.g., Fmoc-Lys(Dde)-OH or Fmoc-Lys(Alloc)-OH) at the branching point. After the synthesis of the main chain, the orthogonal protecting group is selectively removed to allow for the growth of the branch. While specific yield and purity data for a directly comparable branched peptide is not available, the efficiency of the individual orthogonal deprotection and coupling steps is well-established.
Table 2: Common Orthogonal Protecting Groups for Lysine in Branched Peptide Synthesis
| Protecting Group | Deprotection Reagent | Reference |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | [5] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2% Hydrazine in DMF (slower than Dde) | [6] |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Phenylsilane | [7] |
The choice of the orthogonal protecting group depends on the overall synthetic strategy and the chemical nature of the peptide.
Experimental Protocols
Protocol for Symmetric Branched Peptide Synthesis using this compound
This protocol is adapted from the synthesis of a tetra-branched MAP.[3]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling activator (e.g., HOBt, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4-8 equivalents) to the resin, followed by the this compound solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
-
Simultaneous Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to deprotect both the α- and ε-amino groups of the lysine. This creates the branching point.
-
Peptide Elongation: Couple the subsequent Fmoc-protected amino acids to both free amines simultaneously. Use a significant excess of reagents (e.g., 4-8 equivalents per amine) to ensure complete coupling on both growing chains.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol for Asymmetric Branched Peptide Synthesis using Fmoc-Lys(Boc)-OPfp and an Orthogonal Protecting Group
This protocol outlines a general strategy.
-
Resin Preparation and Main Chain Synthesis: Synthesize the main peptide chain on a solid support using standard Fmoc-SPPS. At the desired branching point, incorporate a lysine residue protected with an orthogonal group on its side chain (e.g., Fmoc-Lys(Dde)-OH). A standard Fmoc-Lys(Boc)-OH can be used for other lysine residues in the main chain.
-
Selective Side-Chain Deprotection:
-
Once the main chain is assembled, treat the resin with the specific deprotection reagent for the orthogonal group (e.g., 2% hydrazine in DMF for Dde). This will selectively expose the ε-amino group of the branching lysine.
-
-
Branch Synthesis: Synthesize the second peptide chain on the deprotected ε-amino group using standard Fmoc-SPPS protocols.
-
Final Deprotection and Cleavage: After completion of the branch synthesis, remove the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove all remaining side-chain protecting groups, including the Boc groups.
Visualizing the Workflows
To further clarify the strategic differences, the following diagrams illustrate the workflows for creating a simple branched peptide using both approaches.
Caption: Workflow for symmetric branched peptide synthesis.
References
- 1. Bot Detection [iris-biotech.de]
- 2. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. upf.edu [upf.edu]
- 5. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
A Researcher's Guide to Lysine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high purity and yield. For the trifunctional amino acid lysine, with its nucleophilic ε-amino group, the choice of a side-chain protecting group is a critical decision that can significantly impact the success of a synthesis, particularly in complex peptides or those requiring on-resin modifications. This guide provides a comprehensive comparison of the most commonly employed lysine protecting groups in 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), offering researchers, scientists, and drug development professionals a data-driven resource for informed selection.
Overview of Common Lysine Protecting Groups
The ideal lysine side-chain protecting group in Fmoc-SPPS must be stable to the basic conditions used for Nα-Fmoc removal (typically piperidine in DMF) yet be readily cleavable under conditions orthogonal to the final trifluoroacetic acid (TFA) cleavage from the resin. The choice of protecting group is often dictated by the synthetic strategy, such as the need for on-resin cyclization, branching, or the attachment of labels.
The most widely used lysine protecting groups can be broadly categorized by their cleavage chemistry:
-
Acid-Labile Groups: Primarily the tert-butyloxycarbonyl (Boc) group, which is cleaved during the final TFA-mediated deprotection and cleavage from most resins. For more specific applications requiring milder acid cleavage, trityl-based groups like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are employed.
-
Hydrazine-Labile Groups: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), are popular for orthogonal protection schemes as they are selectively removed with hydrazine.
-
Palladium-Catalyzed Cleavage: The allyloxycarbonyl (Alloc) group offers another layer of orthogonality, being cleaved under neutral conditions using a palladium catalyst.
Comparative Performance Data
The selection of a protecting group should be based on its performance in key areas such as stability, cleavage efficiency, and propensity for side reactions. The following tables summarize available quantitative data from various studies. It is important to note that direct comparison can be challenging as experimental conditions may vary between studies.
| Protecting Group | Stability to 20% Piperidine/DMF | Common Side Reactions |
| Boc | High | Stable. |
| Mtt | High | Stable. |
| Mmt | High | Stable. |
| Dde | Moderate | Prone to migration ("scrambling") to unprotected lysine ε-amino groups, especially in longer sequences. Some premature removal can occur during repeated Fmoc deprotection steps.[1] |
| ivDde | High | More stable to piperidine than Dde and less prone to migration.[1] However, it can be difficult to remove completely in some sequences.[1] |
| Alloc | High | Stable. |
| Protecting Group | On-Resin Deprotection Efficiency | Cleavage Conditions | Reference Peptide/Conditions |
| Mtt | Quantitative | 1% TFA in DCM | Not specified |
| Mmt | Quantitative | Acetic acid/trifluoroethanol/DCM (1:2:7) | 75-80% cleavage in 30 min from 2-chlorotritylchloride resin.[2] |
| Dde | ~99% | 4% hydrazine in DMF (5 x 5 min) | Boc-Gly-Ser(tBu)-Ala-Leu-Gly-Lys(X)-Ala-Phe-Gly-Phe-Ser(tBu)-Glu(OtBu)-TG S Trt resin.[1] |
| ivDde | ~90% | 4% hydrazine in DMF (5 x 5 min) | Boc-Gly-Ser(tBu)-Ala-Leu-Gly-Lys(X)-Ala-Phe-Gly-Phe-Ser(tBu)-Glu(OtBu)-TG S Trt resin.[1] |
| ivDmb * | ~100% | 4% hydrazine in DMF (5 x 5 min) | Boc-Gly-Ser(tBu)-Ala-Leu-Gly-Lys(X)-Ala-Phe-Gly-Phe-Ser(tBu)-Glu(OtBu)-TG S Trt resin.[1] |
*ivDmb is a newer generation hydrazine-labile protecting group.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of these protecting groups. Below are representative protocols for the selective on-resin deprotection of commonly used lysine protecting groups.
Protocol 1: Selective Deprotection of Mtt/Mmt
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail:
-
For Mtt: Prepare a solution of 1% TFA in DCM. To minimize premature cleavage of other acid-labile groups, scavengers such as 2-5% triisopropylsilane (TIS) can be added.
-
For Mmt: Prepare a solution of acetic acid:trifluoroethanol:DCM (1:2:7).
-
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) and gently agitate at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. Typical reaction times are 30-60 minutes, repeated as necessary.
-
Washing: After complete deprotection, wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
Protocol 2: Selective Deprotection of Dde/ivDde
-
Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection Cocktail: Prepare a 2% solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction: Treat the resin with the hydrazine solution (10 mL per gram of resin) and gently agitate at room temperature for 3-10 minutes. Repeat the treatment 2-3 times.
-
Washing: Wash the resin extensively with DMF (5x) to remove all traces of hydrazine and the cleaved protecting group adduct.
-
Monitoring: The cleavage of Dde/ivDde can be monitored spectrophotometrically by the appearance of a chromophore at around 290-300 nm.
Protocol 3: Selective Deprotection of Alloc
-
Resin Swelling: Swell the peptidyl-resin in DCM or a mixture of DCM/DMF for 30 minutes.
-
Catalyst Solution: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.25 equivalents relative to the peptide) in an appropriate solvent like chloroform or DCM.
-
Scavenger: Use a scavenger such as phenylsilane (PhSiH₃, 10-20 equivalents) to trap the cleaved allyl group.
-
Deprotection Reaction: Add the scavenger to the resin suspension, followed by the palladium catalyst solution. The reaction is typically carried out under an inert atmosphere (nitrogen or argon) at room temperature for 1-2 hours.
-
Washing: After the reaction, wash the resin with a solution of 0.5% diisopropylethylamine (DIPEA) in DMF, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove palladium residues. Finally, wash thoroughly with DMF and DCM.
Visualizing the Workflow and Structures
To aid in understanding the chemical principles and workflows, the following diagrams illustrate the general Fmoc-SPPS cycle, the chemical structures of the discussed lysine protecting groups, and the orthogonality concept.
References
A Comparative Guide to Lysine Protection Strategies in Fmoc Solid-Phase Peptide Synthesis: Spotlight on Fmoc-Lys(Fmoc)-OPfp
For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount. The choice of protecting groups for trifunctional amino acids, such as lysine, is a critical determinant of the final product's quality. This guide provides an objective comparison of peptide purity resulting from the use of Fmoc-Lys(Fmoc)-OPfp versus other common lysine protection strategies in Fmoc solid-phase peptide synthesis (SPPS).
The ε-amino group of lysine is highly nucleophilic and requires protection during peptide synthesis to prevent side reactions, such as branching of the peptide chain. The selection of an appropriate protecting group is crucial for achieving high purity and yield of the target peptide. While Fmoc-Lys(Boc)-OH is the most widely used derivative in Fmoc-SPPS due to its reliability and ease of use, alternative strategies exist, each with its own set of advantages and disadvantages. This guide focuses on the use of this compound and compares its performance with established methods.
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine protecting group strategy is dictated by factors such as the desired orthogonality, potential side reactions, and the overall synthetic scheme. The most common strategies involve the use of the Boc group, while others like Dde, ivDde, and Mtt offer alternative deprotection conditions for more complex synthetic routes. The use of an Fmoc group for side-chain protection, as in this compound, presents a unique set of characteristics.
| Protecting Group Strategy | Orthogonality & Deprotection Conditions | Potential Advantages | Potential Disadvantages |
| Fmoc-Lys(Boc)-OH | Orthogonal to the Nα-Fmoc group. The Boc group is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and is cleaved under acidic conditions (e.g., TFA) during the final cleavage from the resin. | High stability, well-established protocols, high purity of commercially available reagent, generally leads to high purity peptides.[1] | Not suitable for synthetic schemes requiring selective deprotection of the lysine side chain on-resin while the peptide is attached to an acid-labile resin. |
| This compound | Not fully orthogonal in standard Fmoc SPPS. Both the Nα-Fmoc and the Nε-Fmoc groups are removed by piperidine. The OPfp (pentafluorophenyl ester) is a pre-activated ester for coupling. | The pre-activated ester can potentially increase coupling efficiency, especially for difficult sequences. May be useful in specific applications where simultaneous deprotection of both amino groups is desired. | Lack of orthogonality complicates standard stepwise synthesis. Removal of the Nε-Fmoc group during each cycle can lead to side reactions and impurities if not properly managed. Limited commercial availability and literature data compared to the Boc-protected counterpart. |
| Fmoc-Lys(Dde)-OH / Fmoc-Lys(ivDde)-OH | Orthogonal to both Fmoc and Boc. The Dde and ivDde groups are stable to piperidine and TFA but are selectively removed by dilute hydrazine.[2] | Allows for selective on-resin modification of the lysine side chain, such as cyclization or attachment of labels. | Dde group can be somewhat unstable to piperidine over long syntheses and may migrate to other free amines ("scrambling").[2] ivDde is more stable but can be difficult to remove completely.[2] |
Quantitative Purity Analysis
Table 1: Illustrative Purity Comparison of a Model Decapeptide
| Lysine Derivative Used | Crude Purity (%) | Purified Purity (%) | Major Impurities Observed |
| Fmoc-Lys(Boc)-OH | 85-95 | >98 | Deletion sequences, incomplete deprotection of other side chains. |
| This compound | 60-75 | >95 | Branched peptides, deletion sequences, side-products from Nε-Fmoc deprotection. |
| Fmoc-Lys(Dde)-OH | 80-90 | >98 | Dde-scrambled sequences, deletion sequences. |
Note: The data in this table is illustrative and based on general expectations from the chemical properties of the reagents. Actual results will vary depending on the peptide sequence, coupling conditions, and purification protocol.
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving high peptide purity. Below are generalized protocols for SPPS and subsequent purity analysis by HPLC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a reaction vessel.
-
Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
For Fmoc-Lys(Boc)-OH and other standard amino acids:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in 1 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
For this compound:
-
Dissolve 4 equivalents of this compound in 1 mL of DMF.
-
Add the solution directly to the deprotected resin. The OPfp ester is already activated for coupling.
-
Agitate for 2-4 hours at room temperature. Monitor the coupling reaction closely (e.g., using a Kaiser test).
-
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Global Deprotection:
-
After the final coupling and Nα-Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Crude Peptide Purity
1. Sample Preparation:
-
Dissolve approximately 1 mg of the crude peptide in 1 mL of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the crude purity as the percentage of the main peptide peak area relative to the total area of all peaks.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Conclusion and Recommendations
The selection of a lysine protecting group strategy is a critical decision in peptide synthesis that directly impacts the purity of the final product.
-
Fmoc-Lys(Boc)-OH remains the gold standard for routine peptide synthesis due to its high stability, extensive documentation, and the consistently high purity of peptides it produces. Its use is recommended for most applications where selective on-resin modification of the lysine side chain is not required.
-
This compound is a less common alternative. The pre-activated pentafluorophenyl ester may offer advantages in coupling efficiency for challenging sequences. However, the lack of true orthogonality between the Nα- and Nε-Fmoc groups in a standard SPPS workflow presents a significant challenge, potentially leading to a higher impurity profile. Its use should be considered only in specific, well-justified cases where the potential benefits of the activated ester outweigh the risks associated with the protecting group strategy.
-
For applications requiring on-resin modification of the lysine side chain, Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH are the preferred choices, offering excellent orthogonality. Careful consideration of the stability of the Dde group and the removal of the ivDde group is necessary to minimize side reactions and ensure high purity.
Ultimately, the optimal choice of lysine protection will depend on the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product. For critical applications, a small-scale pilot synthesis is recommended to evaluate the performance of the chosen strategy before committing to a large-scale synthesis.
References
A Comparative Guide to the Characterization of Branched Peptides: NMR vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of branched peptides presents unique analytical challenges due to their complex, non-linear architecture. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques employed for their characterization. This guide provides an objective comparison of their capabilities, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: NMR vs. Mass Spectrometry for Branched Peptide Analysis
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D structure, conformation, dynamics, connectivity | Molecular weight, sequence, branch point identification |
| Sensitivity | Lower (micromolar to millimolar)[1][2] | Higher (femtomole to picomole)[3] |
| Resolution | Atomic level for structure in solution | High mass resolution for isobaric species |
| Sample Requirements | Higher concentration, non-destructive[4] | Lower concentration, destructive |
| Data Acquisition Time | Slower (hours to days) | Faster (minutes to hours) |
| Key Strengths | Detailed 3D structure, conformational dynamics | High sensitivity, sequencing, branch point localization |
| Key Limitations | Complex spectra for large or aggregated peptides[5] | Difficulty in de novo sequencing of complex branched structures, limited 3D information |
In-Depth Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of branched peptides in solution.[6][7] It is particularly adept at defining the spatial arrangement of atoms and the conformational ensembles that these molecules adopt.
Strengths:
-
Detailed 3D Structure: NMR is unparalleled in its ability to determine the high-resolution 3D structure of peptides in a solution environment that can mimic physiological conditions.[8][9]
-
Conformational Analysis: It can characterize the different conformations a branched peptide may adopt and the dynamics of their interconversion.
-
Atom-level Connectivity: Through-bond (COSY, TOCSY) and through-space (NOESY) experiments provide unambiguous evidence of covalent bonding and spatial proximities between atoms, which is crucial for assigning the complex spectra of branched peptides.[8][10]
Weaknesses:
-
Lower Sensitivity: NMR generally requires higher sample concentrations (micromolar to millimolar range) compared to mass spectrometry.[1][2]
-
Spectral Complexity: The spectra of branched peptides can be extremely complex and crowded due to the presence of multiple identical or similar peptide chains, making resonance assignment a significant challenge.[5]
-
Longer Experiment Times: Acquiring a full suite of 2D or 3D NMR experiments for structural elucidation can take several hours to days.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and sequence of branched peptides.[11] It is a cornerstone for confirming the identity and purity of synthesized or isolated branched peptides.
Strengths:
-
High Sensitivity: MS can detect and analyze minute quantities of sample, often in the femtomole to picomole range.[3]
-
Accurate Mass Measurement: It provides a precise determination of the molecular weight of the branched peptide, confirming its elemental composition.
-
Sequencing and Branch Point Identification: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and deduce the amino acid sequence of the individual branches. With careful analysis of the fragmentation patterns, the location of the branch points can be determined.[12][13]
Weaknesses:
-
Limited Structural Information: While MS can provide sequence information, it offers limited insight into the three-dimensional conformation of the peptide.
-
Complex Fragmentation Spectra: The fragmentation of branched peptides in MS/MS can be complex and difficult to interpret, sometimes requiring specialized fragmentation techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) for unambiguous sequencing.[14]
-
Destructive Technique: The sample is consumed during the analysis.
Alternative and Complementary Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for the purification and analysis of the purity of branched peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the target branched peptide from linear impurities or incompletely synthesized products.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides. It can provide valuable information on the presence and relative proportions of α-helices, β-sheets, and random coil structures in a branched peptide, complementing the high-resolution structural data from NMR.
Edman Degradation
Edman degradation is a chemical method for sequencing amino acids from the N-terminus of a peptide.[15] While largely superseded by mass spectrometry for linear peptides, it can be a useful complementary technique for branched peptides, especially for confirming the N-terminal sequence of each branch. However, it cannot sequence beyond a branch point and is ineffective if the N-termini are blocked.[16][17]
Experimental Protocols
Sample Preparation for NMR and Mass Spectrometry
High-purity (>95%) branched peptide is required for both techniques. The peptide should be free of salts and other contaminants that can interfere with the analysis. For NMR, the peptide is typically dissolved in a deuterated solvent (e.g., D₂O or a buffered aqueous solution in 90% H₂O/10% D₂O). For mass spectrometry, the peptide is dissolved in a volatile solvent system, often containing a small amount of acid (e.g., 0.1% formic acid in water/acetonitrile).
NMR Spectroscopy Protocol for a Tetra-Branched Peptide
-
Sample Preparation: Dissolve the peptide to a final concentration of 1-5 mM in 90% H₂O/10% D₂O with a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 80 ms to identify the spin systems of the amino acid residues within each branch.[4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations between protons, which are crucial for sequential assignment and structure determination.[4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Perform sequential resonance assignment by linking the spin systems identified in the TOCSY spectrum using the sequential NOEs observed in the NOESY spectrum.
-
Structure Calculation: Use the assigned NOE distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate the 3D structure of the peptide using software like CYANA or XPLOR-NIH.
Mass Spectrometry Protocol for a Tetra-Branched Peptide
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 0.1% formic acid. Dilute this stock to 1-10 pmol/µL for analysis.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Acquire a full scan MS spectrum to determine the molecular weight of the intact branched peptide.
-
-
LC-MS/MS Analysis:
-
Perform a data-dependent acquisition where the most intense ions from the full scan MS are automatically selected for fragmentation.
-
Fragment the precursor ions using collision-induced dissociation (CID) or a combination of CID and ETD.
-
Acquire the MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use bioinformatics software (e.g., Mascot, SEQUEST) to search the MS/MS data against a database containing the expected sequences of the peptide branches.
-
Manually inspect the MS/MS spectra to confirm the sequence of each branch and to identify fragment ions that are indicative of the branch point.
-
Visualizing the Workflow
Caption: Workflow for branched peptide characterization.
Caption: Logical selection between NMR and MS.
Conclusion
The characterization of branched peptides necessitates a multi-faceted analytical approach. NMR spectroscopy and mass spectrometry are not mutually exclusive but rather complementary techniques. Mass spectrometry is indispensable for initial characterization, providing rapid confirmation of molecular weight and sequence information. NMR spectroscopy, while more time and sample intensive, is the gold standard for elucidating the detailed three-dimensional structure and conformational dynamics that are often critical for understanding the biological function of these complex molecules. The choice of technique, or combination thereof, will ultimately be dictated by the specific research question and the information required.
References
- 1. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. researchgate.net [researchgate.net]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Coupling Activators for Fmoc-Lys(Fmoc)-OPfp in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling activator is paramount to the success of solid-phase peptide synthesis (SPPS), directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly employed coupling activators for the acylation of a free amino group with the pre-activated amino acid derivative, N-α,ε-di-Fmoc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp). The use of pentafluorophenyl (OPfp) esters as activating groups provides stable, yet reactive intermediates for amide bond formation. While these activated esters can react directly with a primary amine, the addition of a coupling activator or additive can significantly accelerate the reaction rate and improve coupling efficiency, particularly in challenging sequences.
Performance Comparison of Coupling Activators
The efficiency of various coupling activators is typically evaluated based on reaction time, coupling yield, and the degree of racemization. While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents in similar contexts, providing a strong basis for activator selection.
| Coupling Activator/Additive | Relative Reactivity & Speed | Advantages | Disadvantages | Typical Coupling Time |
| None (OPfp ester alone) | Moderate | Simple, no additional reagents required. | Can be slow for sterically hindered amino acids. | 1 hour to overnight |
| HOBt (Hydroxybenzotriazole) | Increased speed over OPfp alone | Suppresses racemization, cost-effective. | Can be explosive under certain conditions. | 1 - 4 hours |
| HATU | Very High | Very fast, highly efficient, low racemization.[1] | High cost, can react with unprotected N-terminus if used in excess.[1] | 15 - 60 minutes |
| HBTU/TBTU | High | Efficient, widely used, less expensive than HATU. | Can cause guanidinylation of the N-terminus if used in excess. | 30 - 90 minutes |
| HCTU | High | Efficient, affordable, good for fast synthesis.[2][3] | Less reactive than HATU for some difficult sequences. | 5 - 60 minutes |
| PyBOP | High | Good for sterically hindered couplings. | Byproducts can be difficult to remove. | 30 - 90 minutes |
| COMU | Very High | High efficiency comparable to HATU, safer (Oxyma-based), good solubility.[1][4] | Limited solution stability.[5] | 15 - 60 minutes |
| DIC/HOBt | Moderate to High | Low racemization, good for sensitive amino acids.[1] | Forms insoluble diisopropylurea byproduct. | 1 - 4 hours |
Note: The performance of coupling activators can be sequence-dependent and may require optimization for specific applications.
A study on the synthesis of aza-peptides provided kinetic data for several activators, which can offer insights into their relative reactivity. Although this is not a direct coupling to an amine, the activation of the carboxylic acid is a critical step.
| Activator | Observed Rate Constant (kobs, min⁻¹) | Yield |
| COMU | 0.022 ± 0.001 | 0.99 ± 0.01 |
| PyOxim | 0.023 ± 0.001 | 0.95 ± 0.01 |
| HATU | 0.017 ± 0.001 | 0.93 ± 0.01 |
| HCTU | 0.017 ± 0.002 | 0.68 ± 0.03 |
| TBTU | 0.004 ± 0.001 | 0.69 ± 0.05 |
| PyBOP | 0.005 ± 0.002 | 0.65 ± 0.14 |
Data from a kinetic study of aza-peptide bond formation. While not a direct measure of coupling with this compound, it provides a relative comparison of activator reactivity.[6]
Experimental Protocols
Below are detailed protocols for a standard solid-phase peptide synthesis cycle.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the essential steps for adding an amino acid to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound:
-
Method A (Without additional activator):
-
Dissolve 2-3 equivalents of this compound in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours, or until a negative Kaiser test is achieved.
-
-
Method B (With HATU/HBTU and a base):
-
In a separate vial, dissolve 2 equivalents of this compound, 1.95 equivalents of HATU or HBTU, and 4 equivalents of N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in DMF.
-
Pre-activate the mixture by allowing it to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes, or until a negative Kaiser test is achieved.
-
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with dichloromethane (DCM) (2-3 times) and then with DMF (2-3 times).
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF) for 10-15 minutes.
-
Wash the resin with DMF (3-5 times).
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Kaiser Test (for detection of free primary amines)
-
Collect a few beads of the resin and place them in a small glass test tube.
-
Wash the beads with ethanol and then with pyridine.
-
Add 2-3 drops of a ninhydrin solution in ethanol.
-
Add 2-3 drops of a phenol solution in ethanol.
-
Add 2-3 drops of a potassium cyanide solution in pyridine.
-
Heat the test tube at 100°C for 2-5 minutes.
-
A blue or purple color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless solution indicates the absence of free primary amines (complete coupling).
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. peptide.com [peptide.com]
- 2. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-efficiency solid phase peptide synthesis (he -Spps) - Lookchem [lookchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Branched Peptides
For researchers, scientists, and professionals in drug development, the synthesis of branched peptides presents a unique set of challenges and opportunities. The chosen synthetic strategy can significantly impact yield, purity, and scalability. This guide provides an objective comparison between solution-phase and solid-phase synthesis methods for producing these complex molecules, supported by experimental data and detailed protocols.
Branched peptides, with their complex, multi-functional structures, are of increasing interest in various biomedical applications, including drug delivery and vaccine development.[1] The two primary methods for their chemical synthesis are solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).[2][3] LPPS involves carrying out all reactions in a homogeneous liquid medium, while SPPS utilizes an insoluble solid support to which the growing peptide chain is anchored.[2][3]
At a Glance: Solution-Phase vs. Solid-Phase Synthesis
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | All reactions, including coupling and deprotection, occur in a homogeneous solution.[2][3] Intermediates are isolated and purified after each step.[4] | The peptide chain is assembled stepwise while anchored to an insoluble solid support (resin).[1][2] Excess reagents and by-products are removed by washing.[5] |
| Typical Yield | Can be high for shorter peptides, but cumulative losses from intermediate purification steps can be significant for longer or more complex structures.[4] | Generally high due to the ability to use a large excess of reagents to drive reactions to completion.[5][6] However, yield can decrease with increasing peptide length.[7] |
| Purity | Intermediate purification allows for high-purity final products, especially for shorter peptides.[4][8] | Can be challenging to achieve high purity for long or difficult sequences due to the accumulation of deletion and other side-products.[9] |
| Scalability | More readily scalable for large-scale production (kilogram quantities) of shorter peptides.[4][7] | Excellent for research-scale (mg to g) synthesis.[8] Large-scale synthesis can be challenging and costly.[10] |
| Synthesis Time | Time-consuming due to the need for isolation and purification of intermediates at each step.[4] | Faster for synthesizing long peptides due to simplified and automatable washing steps.[5][8] |
| Cost-Effectiveness | Can be more cost-effective for large-scale production of short peptides due to lower reagent consumption.[8] | Reagents, especially the solid support and protecting groups, can be expensive.[2] |
| Purification | Requires purification of intermediates after each coupling step, which can be labor-intensive.[4] | Final product is purified once after cleavage from the solid support.[11] |
| Handling of Branched Structures | Synthesis of branched peptides can be complex, often requiring a convergent strategy where branches are synthesized separately and then coupled. | Well-suited for a divergent approach where branches are built sequentially on the solid support.[1] |
| Environmental Impact | Can generate significant solvent waste during purification steps. | Generates a large amount of solvent waste from washing steps.[2] |
| Automation | Difficult to automate due to the need for intermediate purification. | Easily automated, which is a major advantage for high-throughput synthesis.[2][8] |
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data for the synthesis of branched peptides using both solution-phase and solid-phase methods.
| Peptide | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |
| Leu-Enkephalin (pentapeptide) | Solution-Phase (T3P® mediated) | - | >99 | [12] |
| 15-mer peptide | Solid-Phase (Branched construct) | - | Comparable to control | [10] |
| PEGylated Cancer Epitopes | Solid-Phase | 25-60 | 85-95 | [13] |
| Various Peptides | Solid-Phase (3 protocols) | 40-85 | 70-95 | [14] |
Note: Direct comparison of yields and purities can be challenging due to variations in peptide sequence, branching complexity, and analytical methods.
Experimental Protocols
Solution-Phase Synthesis of a Branched Peptide (Convergent Strategy)
This protocol describes a general convergent approach for the synthesis of a simple branched peptide.
-
Synthesis of Peptide Fragments:
-
Synthesize the linear peptide backbones and the branching peptide fragment separately using standard solution-phase techniques. This typically involves the protection of the N-terminus (e.g., with Boc or Fmoc) and the C-terminus (e.g., as a methyl or ethyl ester).
-
Coupling reactions are performed using a coupling agent such as DCC or HATU.
-
After each coupling step, the product is purified by extraction, precipitation, or chromatography.
-
-
Deprotection of Fragments:
-
Selectively deprotect the C-terminus of the backbone peptide and the N-terminus of the branching peptide to expose the reactive groups for ligation.
-
-
Fragment Condensation:
-
Dissolve the deprotected fragments in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling agent and a base (e.g., DIPEA) to facilitate the formation of the peptide bond between the fragments.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification and Final Deprotection:
-
Purify the resulting branched peptide using chromatography (e.g., silica gel or reverse-phase HPLC).
-
Remove all remaining protecting groups using appropriate cleavage cocktails (e.g., TFA for Boc groups).
-
Purify the final branched peptide by reverse-phase HPLC.
-
Solid-Phase Synthesis of a Branched Peptide (Divergent Strategy)
This protocol outlines a general divergent approach using Fmoc/tBu chemistry on a solid support.[15][16]
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in DMF.[17]
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU or HBTU and a base such as DIPEA.
-
-
Chain Elongation (Linear Backbone):
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (typically 20%).[17]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling: Couple the next Fmoc-protected amino acid using a coupling agent and base.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat this cycle for each amino acid in the linear backbone.
-
-
Introduction of the Branching Point:
-
Couple an Fmoc-protected amino acid with a protected side chain that can be selectively deprotected (e.g., Fmoc-Lys(Dde)-OH).
-
-
Selective Side-Chain Deprotection:
-
Remove the side-chain protecting group (e.g., Dde is removed with a solution of hydrazine in DMF).
-
-
Synthesis of the Branch:
-
Perform a new cycle of Fmoc deprotection, coupling, and washing to build the peptide branch on the deprotected side chain.
-
-
Cleavage and Global Deprotection:
-
Once the synthesis is complete, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove all side-chain protecting groups.[18]
-
-
Purification:
-
Precipitate the crude peptide in cold ether.
-
Purify the final branched peptide by reverse-phase HPLC.
-
Workflow Diagrams
Caption: Workflow for Solution-Phase Synthesis of a Branched Peptide.
Caption: Workflow for Solid-Phase Synthesis of a Branched Peptide.
In-Depth Comparison
For Solution-Phase Synthesis:
The classical approach, solution-phase synthesis, offers the distinct advantage of allowing for the purification of intermediates at every step.[4] This can lead to very high-purity final products, particularly for shorter and less complex peptides.[4][8] For branched peptides, a convergent strategy is often employed, where linear peptide fragments are synthesized and purified separately before being joined to a central core. This method can be advantageous for ensuring the purity of each component before the final assembly. However, the repeated purification steps are labor-intensive and time-consuming, and the cumulative loss of material can lead to lower overall yields, especially for larger target molecules.[4] While challenging to automate, solution-phase synthesis is often more cost-effective for the large-scale production of shorter peptides due to the lower cost of reagents compared to SPPS.[7][8]
For Solid-Phase Synthesis:
Pioneered by Bruce Merrifield, solid-phase peptide synthesis revolutionized the field by anchoring the growing peptide chain to an insoluble resin.[1][2] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing steps after each reaction.[5][6] This makes SPPS significantly faster and more amenable to automation than its solution-phase counterpart.[2][8] For branched peptides, a divergent strategy is commonly used, where the main chain is assembled, and then a side-chain protecting group is selectively removed to allow for the synthesis of the branch.[1] While this is a powerful and efficient method for generating complex structures, challenges can arise. Steric hindrance can lead to incomplete reactions and lower yields as the branched peptide grows.[1] Furthermore, the final product is only purified at the end, meaning any impurities that accumulate during the synthesis must be removed from the final mixture, which can be difficult.[9]
Conclusion
The choice between solution-phase and solid-phase synthesis for branched peptides depends on the specific requirements of the project.
Solution-phase synthesis is often preferred for the large-scale production of shorter, less complex branched peptides where high purity of the final product is critical and the cost of reagents is a major consideration.
Solid-phase synthesis is the method of choice for research and development, the synthesis of longer and more complex branched peptides, and for high-throughput applications where automation and speed are essential.[5]
Recent advancements, such as novel branching methods in SPPS that can increase yield and reduce waste, continue to evolve the landscape of branched peptide synthesis.[10] Ultimately, a thorough evaluation of the target molecule's complexity, the desired scale of production, and the available resources will guide the selection of the most appropriate synthetic strategy.
References
- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 [mdpi.com]
- 7. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bachem.com [bachem.com]
- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
- 12. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
A Head-to-Head Battle of Lysine Protection: A Cost-Benefit Analysis of Fmoc-Lys(Fmoc)-OPfp in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp) in comparison to other commonly used lysine-protecting group strategies in solid-phase peptide synthesis (SPPS).
The ε-amino group of lysine is highly nucleophilic and requires robust protection during peptide chain elongation to prevent unwanted side reactions, such as chain branching. The ideal protecting group should be stable during the repetitive cycles of Nα-Fmoc deprotection and coupling, yet be removable under conditions that do not compromise the integrity of the final peptide. This analysis delves into the performance of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate building block for your specific synthetic needs.
Comparative Analysis of Lysine Protecting Groups
The selection of a lysine protecting group strategy involves a trade-off between cost, stability, and ease of use. The following table summarizes the key characteristics of this compound and its common alternatives.
| Protecting Group Strategy | Key Features & Benefits | Common Drawbacks & Side Reactions |
| This compound | - Orthogonal Deprotection: The second Fmoc group on the ε-amino is removed simultaneously with the Nα-Fmoc group using piperidine. This simplifies the final deprotection step as no additional strong acid is required for side-chain deprotection. - Pentafluorophenyl (OPfp) Ester Activation: The OPfp ester is a highly reactive leaving group, which can lead to faster and more efficient coupling reactions. | - Cost: Generally higher cost compared to more common derivatives like Fmoc-Lys(Boc)-OH. - Premature Deprotection Risk: The lability of the ε-Fmoc group to piperidine means that any incomplete coupling in the preceding step could lead to the ε-amino group becoming available for undesired reactions in the subsequent cycle. |
| Fmoc-Lys(Boc)-OH | - High Stability: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine).[1] - Wide Availability & Lower Cost: It is one of the most commonly used and readily available lysine derivatives, often at a lower price point.[1] | - Strong Acid Cleavage: Requires treatment with a strong acid, typically trifluoroacetic acid (TFA), for deprotection, which can be harsh on sensitive peptide sequences.[1] - Steric Hindrance: The bulky Boc group may sometimes hinder coupling efficiency, especially in sterically demanding sequences.[1] |
| Fmoc-Lys(Dde)-OH | - Orthogonal Deprotection: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is stable to both piperidine and TFA but can be selectively removed using hydrazine. This allows for site-specific modification of the lysine side chain while the peptide is still on the resin. | - Dde Migration: Under certain conditions, the Dde group has been reported to migrate to other free amino groups in the peptide sequence, leading to impurities. - Incomplete Removal: Complete removal of the Dde group can sometimes be challenging. |
| Fmoc-Lys(Mtt)-OH | - Mild Acid Labile: The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed under very mild acidic conditions (e.g., dilute TFA) that do not cleave other acid-labile protecting groups like Boc. This offers another level of orthogonality for on-resin modifications. | - Premature Loss: The high acid sensitivity can sometimes lead to premature loss of the protecting group during repeated Nα-Fmoc deprotection cycles if acidic conditions are not carefully controlled. |
Cost Comparison
The following table provides an approximate cost comparison for the different lysine derivatives. Prices are subject to change and may vary between suppliers.
| Compound | Supplier Example | Price (USD) per gram |
| This compound | Aapptec | ~$65.00 |
| Fmoc-Lys(Boc)-OPfp | Varies | ~$50.00 - $100.00 |
| Fmoc-Lys(Dde)-OH | Iris Biotech | ~$39.84 |
| MilliporeSigma | ~$250.35 | |
| Fmoc-Lys(Mtt)-OH | Iris Biotech | ~$28.80 |
| ChemPep | ~$9.00 |
Experimental Protocols
To provide a framework for a direct comparison of these lysine derivatives, the following experimental protocols are outlined.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow illustrates the key stages of SPPS where the choice of lysine protecting group is critical.
Protocol for Comparing Coupling Efficiency
Objective: To determine the coupling efficiency of this compound versus an alternative, such as Fmoc-Lys(Boc)-OH, in the synthesis of a model peptide.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-Lys(Boc)-OH
-
Other required Fmoc-amino acids for the model peptide (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
Coupling reagents: For Fmoc-Lys(Boc)-OH, use a standard carbodiimide-based method (e.g., HBTU/HOBt or DIC/Oxyma). For this compound, the pre-activated ester may not require additional coupling reagents, but the addition of HOBt can enhance reactivity.
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers for cleavage (e.g., water, triisopropylsilane)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell two equal portions of Rink Amide resin in DMF in separate reaction vessels.
-
Model Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Gly-Lys-Gly-NH2) on both resins in parallel.
-
Lysine Coupling:
-
Vessel 1: Couple this compound. Dissolve the amino acid derivative in DMF and add to the resin.
-
Vessel 2: Couple Fmoc-Lys(Boc)-OH using your chosen coupling reagent cocktail.
-
-
Kaiser Test: After the coupling reaction, take a small sample of resin from each vessel and perform a Kaiser test to qualitatively assess the presence of free primary amines. A negative result (yellow beads) indicates a complete or near-complete reaction.
-
Chain Elongation: Continue the synthesis of the model peptide on both resins.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resins and cleave the peptides from the solid support while simultaneously removing the side-chain protecting groups. Use a standard TFA cleavage cocktail.
-
Peptide Analysis:
-
Analyze the crude peptide from each synthesis by analytical HPLC.
-
Integrate the peak areas to determine the purity of the target peptide and identify any major impurities. The relative area of the desired peptide peak provides a quantitative measure of the overall synthesis efficiency.
-
Confirm the identity of the main peak and any significant impurities by mass spectrometry. Look for deletion sequences (e.g., Ac-Ala-Gly-Gly-NH2) which would indicate incomplete lysine coupling.
-
Decision-Making Flowchart for Lysine Protecting Group Selection
This flowchart provides a logical path for selecting the most appropriate lysine protecting group based on the specific requirements of the peptide synthesis.
Conclusion and Recommendations
The choice of a lysine protecting group is a multifaceted decision with no single "best" option for all scenarios.
-
This compound presents an attractive option for the synthesis of peptides that are sensitive to strong acids, as it circumvents the need for a final TFA-mediated side-chain deprotection step for lysine. Its pre-activated ester form can also streamline the coupling process. However, its higher cost and the potential for side reactions if coupling is incomplete are important considerations.
-
Fmoc-Lys(Boc)-OH remains the workhorse for routine peptide synthesis due to its high stability, wide availability, and cost-effectiveness.[1] It is a reliable choice for peptides that can tolerate the final TFA cleavage.
-
Fmoc-Lys(Dde)-OH and Fmoc-Lys(Mtt)-OH are specialized reagents that are invaluable for synthetic strategies requiring orthogonal deprotection for on-resin modifications, such as cyclization or the attachment of labels.
Ultimately, the optimal choice will depend on the specific sequence and complexity of the target peptide, the synthetic strategy employed, and budgetary constraints. It is recommended to perform a small-scale pilot synthesis to evaluate the performance of the chosen lysine derivative for a particularly challenging or novel peptide sequence.
References
A Comparative Guide to Alternative Reagents for Introducing Branching Points in Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of branching in peptides is a powerful strategy to enhance their biological activity, stability, and pharmacokinetic properties. Branched peptides can mimic complex protein structures, present multiple copies of an epitope for enhanced immunogenicity, or serve as scaffolds for drug delivery. The choice of reagent and methodology for creating these branched structures is critical to the success of the synthesis. This guide provides an objective comparison of common alternative reagents for introducing branching points in peptides, supported by experimental data and detailed protocols.
Comparison of Reagents for Peptide Branching
The selection of a branching reagent is primarily dictated by the desired structure of the final peptide (symmetrical or unsymmetrical branching) and the overall synthetic strategy, particularly the orthogonal protecting group scheme.
| Reagent/Method | Branching Type | Key Advantages | Potential Disadvantages | Typical Purity (%) | Typical Yield (%) | Ref. |
| Fmoc-Lys(Fmoc)-OH | Symmetrical | - Simple and direct method for creating symmetrical branches (e.g., MAPs). - Commercially available and well-established. | - Limited to symmetrical structures. - Steric hindrance can be an issue with larger branches. | 50-80[1] | 4-8 (conventional), higher with microwave[1] | [1] |
| Fmoc-Lys(ivDde)-OH | Unsymmetrical | - Orthogonal to standard Fmoc/tBu chemistry. - ivDde group is stable to piperidine but selectively removed by hydrazine. - Well-suited for creating well-defined, unsymmetrical branches. | - Hydrazine treatment can be harsh for some sensitive residues. - Incomplete ivDde removal can occur. | 71-77 (microwave-assisted)[2] | 10-20 (conventional)[2] | [2][3][4] |
| Fmoc-Lys(Mtt)-OH | Unsymmetrical | - Mtt group is labile to mild acid (e.g., 1% TFA), offering an alternative orthogonal strategy. - Avoids the use of hydrazine. | - Requires careful control of acid concentration to avoid premature deprotection of other acid-labile groups. | Not specified in comparative studies | Not specified in comparative studies | [5] |
| Fmoc-Lys(Alloc)-OH | Unsymmetrical | - Alloc group is removed under neutral conditions using a palladium catalyst. - Offers another layer of orthogonality. | - Palladium catalysts can be expensive and require careful removal. - Can be incompatible with sulfur-containing amino acids. | Not specified in comparative studies | Not specified in comparative studies | [5] |
| Fmoc-Glu(OAll)-OH | Unsymmetrical | - Allows for branching from the peptide backbone via the side chain carboxyl group. - Provides a different regiochemistry of branching compared to lysine. | - Requires a different synthetic strategy for branch elongation. - Allyl deprotection requires a palladium catalyst. | Good yield and purity reported[6] | Not specified in comparative studies | [6][7] |
| Click Chemistry (CuAAC) | Unsymmetrical | - High efficiency and specificity. - Bio-orthogonal reaction conditions. - Can be performed on-resin. | - Requires incorporation of non-standard amino acids (azide and alkyne-containing). - Copper catalyst can be cytotoxic and requires removal. | >95 (conjugation efficiency)[8] | High yields reported[9] | [9][10] |
Visualizing Peptide Branching Strategies
The following diagrams illustrate the general workflows and chemical principles behind the different peptide branching methodologies.
Caption: General workflow for solid-phase synthesis of branched peptides.
Caption: Orthogonal deprotection of lysine side chains for unsymmetrical branching.
Caption: Convergent approach to peptide branching using click chemistry.
Experimental Protocols
Unsymmetrical Branching using Fmoc-Lys(ivDde)-OH
This protocol describes the synthesis of an unsymmetrically branched peptide on a solid support using Fmoc-Lys(ivDde)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(ivDde)-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Hydrazine solution (2-5% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Main Chain Synthesis: Synthesize the main peptide chain up to the branching point using standard Fmoc-SPPS protocols. This involves iterative steps of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid.
-
Incorporation of Branching Point: Couple Fmoc-Lys(ivDde)-OH to the deprotected N-terminus of the growing peptide chain using your standard coupling protocol.
-
Main Chain Elongation: Continue elongating the main peptide chain by coupling subsequent Fmoc-amino acids to the α-amino group of the incorporated lysine.
-
Orthogonal Deprotection of ivDde Group: Once the main chain is complete, treat the resin with a 2-5% solution of hydrazine in DMF for 3-10 minutes (repeat if necessary) to selectively remove the ivDde protecting group from the lysine side chain.[2][3] Wash the resin thoroughly with DMF.
-
Branch Chain Synthesis: Synthesize the branch peptide chain on the now free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the branched peptide by reverse-phase HPLC.
Unsymmetrical Branching using Click Chemistry (CuAAC)
This protocol outlines a convergent strategy for creating a branched peptide using copper-catalyzed azide-alkyne cycloaddition (CuAAC) on-resin.
Materials:
-
Resin pre-loaded with an azide-containing amino acid (e.g., Fmoc-L-azidohomoalanine)
-
Fmoc-protected amino acids
-
Pre-synthesized and purified alkyne-containing peptide branch
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)
-
Base (e.g., DIPEA, 2,6-lutidine)
-
DMF, DCM
-
Cleavage cocktail
-
Diethyl ether
Procedure:
-
Main Chain Synthesis with Azide Functionality: Synthesize the main peptide chain on a solid support, incorporating an azide-containing amino acid at the desired branching point.
-
Preparation of the Alkyne Branch: Separately synthesize the peptide that will form the branch, incorporating a terminal alkyne group (e.g., using propargylglycine or by modifying the N-terminus). Purify this peptide.
-
On-Resin Click Reaction: a. Swell the resin-bound main peptide in an appropriate solvent like DMF or DCM.[10] b. Dissolve the purified alkyne-containing peptide branch, the copper catalyst (e.g., CuBr or a mixture of CuSO4 and sodium ascorbate), and a base (e.g., DIPEA) in DMF.[9][10] c. Add the reaction mixture to the resin and allow it to react for 1-12 hours at room temperature. The reaction can be monitored by LC-MS analysis of a small cleaved sample. d. Wash the resin extensively with DMF and DCM to remove excess reagents and the copper catalyst.
-
Cleavage and Deprotection: Cleave the final branched peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it by reverse-phase HPLC.
Unsymmetrical Branching using Fmoc-Glu(OAll)-OH
This protocol describes the synthesis of a branched peptide using the side-chain carboxyl group of glutamic acid as the branching point.
Materials:
-
Appropriate solid support (e.g., Wang resin)
-
Fmoc-protected amino acids
-
Fmoc-Glu(OAll)-OH
-
Palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., phenylsilane)
-
Coupling reagents and additives
-
DMF, DCM, Piperidine solution, Cleavage cocktail, Diethyl ether
Procedure:
-
Main Chain Synthesis: Synthesize the main peptide chain up to the branching point using standard Fmoc-SPPS.
-
Incorporation of Branching Point: Couple Fmoc-Glu(OAll)-OH to the growing peptide chain.
-
Main Chain Elongation: Continue the synthesis of the main peptide chain to its desired length.
-
Orthogonal Deprotection of Allyl Group: a. Swell the resin in DCM. b. Treat the resin with a solution of the palladium catalyst and a scavenger in DCM under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours. c. Wash the resin thoroughly with DCM and DMF.
-
Branch Elongation: a. The deprotected side-chain carboxyl group of the glutamic acid residue is now available for branching. b. Couple the first amino acid of the branch (as a free amine, e.g., H-Gly-OtBu) to the side-chain carboxyl group using a suitable coupling agent. c. Continue elongating the branch using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the branched peptide from the resin and remove all protecting groups with a cleavage cocktail.
-
Purification: Precipitate and purify the final branched peptide as described in the previous protocols.
Conclusion
The choice of reagent for introducing a branching point in a peptide is a critical decision that impacts the synthetic strategy, yield, and purity of the final product. For symmetrical branching, Fmoc-Lys(Fmoc)-OH remains a straightforward choice. For more complex, unsymmetrical architectures, orthogonally protected lysine derivatives such as Fmoc-Lys(ivDde)-OH, Fmoc-Lys(Mtt)-OH, and Fmoc-Lys(Alloc)-OH offer distinct advantages and require different deprotection conditions. The use of glutamic acid provides an alternative branching regiochemistry. Furthermore, "click chemistry" presents a highly efficient and bio-orthogonal convergent strategy for constructing branched peptides. The selection of the optimal reagent and methodology should be based on the specific requirements of the target peptide and the expertise of the researcher. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the design and synthesis of branched peptides.
References
- 1. Bot Verification [merel.si]
- 2. kohan.com.tw [kohan.com.tw]
- 3. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 4. nbinno.com [nbinno.com]
- 5. chempep.com [chempep.com]
- 6. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 10. peptide.com [peptide.com]
A Researcher's Guide to Orthogonal Deprotection in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex peptides demands a nuanced understanding of orthogonal protecting groups. The ability to selectively deprotect specific functional groups while others remain intact is paramount for creating intricate structures like cyclic peptides, branched peptides, and post-translationally modified peptides. This guide provides a comparative overview of common orthogonal deprotection strategies, supported by available experimental data and detailed protocols to aid in the rational design of synthetic routes.
The principle of orthogonal protection lies in employing protecting groups that can be removed under distinct chemical conditions, allowing for a stepwise and controlled manipulation of the peptide chain. The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), and the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by a strong acid (e.g., trifluoroacetic acid). However, for more complex syntheses, additional layers of orthogonality are required.
Comparison of Common Orthogonal Protecting Groups
The selection of an orthogonal protecting group is dictated by the desired modification and the overall synthetic strategy. Below is a comparison of some of the most utilized orthogonal protecting groups, outlining their cleavage conditions and known compatibilities.
| Protecting Group | Cleavage Reagent(s) | Stable To | Incompatible With | Key Applications |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | TFA, Piperidine, Hydrazine | Conditions that reduce double bonds | On-resin cyclization, Branching, Glycosylation |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) / ivDde (isovaleryl derivative) | 2-10% Hydrazine in DMF | TFA, Piperidine, Pd(0) | Fmoc (if using hydrazine) | On-resin cyclization, Branching, Labeling |
| Mtt (Monomethoxytrityl) / Mmt (Monomethoxytrityl) | 1-2% TFA in DCM, Acetic Acid/TFE/DCM | Piperidine, Hydrazine, Pd(0) | Stronger acidic conditions | On-resin cyclization, Branching |
| Photolabile Groups (e.g., Npb-OH) | UV light (e.g., 365 nm) | Most chemical reagents (acid, base) | Light-sensitive compounds | Spatially addressed synthesis, Synthesis of sensitive peptides |
| Safety-Catch Linkers (e.g., Acyl-sulfonamide) | Activation (e.g., alkylation), then Nucleophilic cleavage | Acid and base (before activation) | Conditions of activation/cleavage for other groups | Synthesis of protected peptide fragments, Cyclic peptides |
Experimental Data: A Note on Direct Comparisons
Direct, head-to-head quantitative comparisons of different orthogonal deprotection strategies under identical conditions are not extensively available in the published literature. The efficiency, yield, and purity of a deprotection step are highly sequence-dependent and influenced by factors such as steric hindrance and the potential for side reactions. However, individual studies provide valuable data points. For instance, a study on the synthesis of conotoxins with three disulfide bonds using an orthogonal protection strategy reported yields of 20-30% for the target products[1]. Another study on a metal-free Alloc removal protocol reported achieving 99% purity of the deprotected product, which is comparable to traditional Pd(0)-mediated deprotection[2]. While not a direct comparison of different groups, these examples highlight the achievable outcomes with specific strategies.
Experimental Protocols
Below are detailed methodologies for the deprotection of several common orthogonal protecting groups.
Alloc Group Removal
Objective: To selectively remove the Alloc protecting group from a peptide resin.
Materials:
-
Peptide-resin with Alloc-protected amino acid(s)
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
Protocol:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (20 equivalents relative to resin loading) to the Pd(PPh₃)₄ solution.
-
Add the catalyst solution to the resin suspension.
-
Gently agitate the mixture for 20 minutes at room temperature.
-
Repeat the treatment with a fresh catalyst solution for another 20 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
A small sample of the resin can be cleaved to verify deprotection by mass spectrometry.
Dde/ivDde Group Removal
Objective: To selectively remove the Dde or ivDde protecting group from a peptide resin.
Materials:
-
Peptide-resin with Dde/ivDde-protected amino acid(s)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Protocol:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Prepare a 2% solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin.
-
Gently agitate the mixture for 15 minutes at room temperature.
-
Drain the reaction vessel and repeat the hydrazine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x).
-
A small sample of the resin can be cleaved to verify deprotection by mass spectrometry.
Note: Hydrazine can also remove the Fmoc group. If Fmoc protection of the N-terminus is desired, it should be protected with a Boc group prior to Dde/ivDde deprotection.
Mtt/Mmt Group Removal
Objective: To selectively remove the Mtt or Mmt protecting group from a peptide resin.
Materials:
-
Peptide-resin with Mtt/Mmt-protected amino acid(s)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Triisopropylsilane (TIS) (scavenger)
-
10% Diisopropylethylamine (DIPEA) in DMF
Protocol:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a solution of 1% TFA and 1-5% scavenger (MeOH or TIS) in DCM.
-
Add the TFA solution to the resin and gently agitate. The reaction progress can be monitored by the appearance of a yellow/orange color from the trityl cation.
-
Repeat the treatment with fresh TFA solution until the color change is no longer observed upon addition of fresh reagent.
-
Wash the resin with DCM (3x).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2x).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizing Orthogonal Deprotection Workflows
The logical flow of orthogonal deprotection is crucial for planning complex peptide syntheses. The following diagrams, generated using Graphviz, illustrate the workflows for on-resin cyclization and branching.
Caption: General workflow for orthogonal deprotection in complex peptide synthesis.
Caption: Relationship between different deprotection strategies.
By carefully selecting orthogonal protecting groups and employing validated deprotection protocols, researchers can successfully navigate the synthesis of highly complex and valuable peptides for a wide range of applications in research and drug development.
References
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Fmoc)-OPfp: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Fmoc-Lys(Fmoc)-OPfp and any contaminated materials as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (Nα,Nε-Bis(fluorenyl-9-methoxycarbonyl)-L-lysine pentafluorophenyl ester), a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
The primary concern arises from the pentafluorophenyl ester. Upon hydrolysis or reaction, it releases pentafluorophenol. Safety data sheets for pentafluorophenol classify it as:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
A cause of skin irritation.
-
A cause of serious eye irritation.
-
Potentially causing respiratory irritation.
Therefore, all waste containing this compound must be handled as if it contains pentafluorophenol.
Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves |
| Eye Protection | Safety goggles with side-shields or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of solid this compound, contaminated labware, and solutions.
Step 1: Segregation of Waste
Proper segregation is the first critical step in safe disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing boats, spatulas, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware. Note that rinsing glassware that held acutely hazardous waste requires the rinsate to be collected as hazardous waste.[2]
-
Step 2: Containment of Waste
-
Solid Waste:
-
Carefully sweep any solid residue into a designated, sealable plastic bag or a clearly labeled, compatible waste container.
-
Place all contaminated disposable items (gloves, weighing paper, etc.) into the same container.
-
Seal the container securely.
-
-
Liquid Waste:
-
Collect all solutions and rinsate in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Ensure the container is tightly sealed after waste addition.
-
Step 3: Labeling of Waste Containers
Accurate labeling is mandatory for regulatory compliance and safety.
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and "Pentafluorophenol".
-
The approximate quantities of the chemical waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste yourself.[3]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures for Spills
In the event of a spill of this compound powder:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE as listed in Section 2.
-
Containment:
-
For small spills, gently cover the powder with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
-
Cleaning:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Diagrams and Workflows
To clarify the disposal process, the following diagrams illustrate the logical flow of operations.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-lys(fmoc)-opfp
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Fmoc-lys(fmoc)-opfp (Nα-Fmoc-Nε-Fmoc-L-lysine pentafluorophenyl ester). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]
Essential Safety Information
This compound is a powdered chemical that may cause skin irritation.[1] Due to the limited toxicological data available, it is imperative to treat this compound as potentially hazardous and minimize exposure through engineering controls, personal protective equipment, and safe handling practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][3] | Protects against airborne powder and potential splashes. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[2][4] | Provides a robust barrier against skin contact. For chemicals of unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[2] |
| Body Protection | A lab coat, buttoned completely.[3] | Prevents contamination of personal clothing. |
| Respiratory Protection | Work within a certified chemical fume hood.[2][4] | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Clearly label the storage area with the chemical name and hazard information.
Handling and Use
-
Engineering Controls : All handling of powdered this compound must be conducted in a certified chemical fume hood to control airborne particles.[4][6]
-
Weighing : If a balance cannot be placed inside the fume hood, tare a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[7]
-
Dispensing : Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[6]
-
In Solution : When working with the compound in solution, handle it over disposable bench covers to contain any spills.[6]
Accidental Spills
-
Small Spills : For minor spills within the fume hood, gently cover the powder with a damp paper towel to avoid creating dust and then wipe it up.
-
Large Spills : In the event of a significant spill, evacuate the immediate area and follow your institution's emergency procedures for hazardous chemical spills.
-
Decontaminate the spill area using a suitable method, such as wet cleaning.[6]
Disposal Plan
-
Waste Collection : All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Route : Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information for the closely related compound Fmoc-Lys(Fmoc)-OH where specific data for the target compound is unavailable.
| Property | Value | Source |
| Chemical Formula | C42H33F5N2O6 | [1] |
| CAS Number | 132990-14-8 | [1] |
| Appearance | White powder | [8] |
| Melting Point | 138 °C (for Fmoc-Lys(Fmoc)-OH) | [8] |
| Initial Boiling Point | 835.2±65.0 °C (Predicted for Fmoc-Lys(Fmoc)-OH) | [8] |
| Water Solubility | No data available | [8] |
Experimental Protocol: General Coupling Procedure
This compound is an activated ester used in peptide synthesis. The following is a general protocol for its use in solid-phase peptide synthesis (SPPS).
-
Resin Preparation : Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for at least one hour.
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid. This is typically done in two steps: a brief initial treatment followed by a longer one.
-
Washing : Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-adduct.
-
Coupling :
-
Dissolve this compound in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed with agitation. The reaction time can vary depending on the specific amino acid and coupling conditions.
-
-
Washing : After the coupling is complete, wash the resin with DMF to remove any unreacted reagents.
-
Repeat : Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. FMOC-LYS(FMOC)-OH - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
